Technical Documentation Center

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
  • CAS: 1803585-74-1

Core Science & Biosynthesis

Foundational

High-Resolution Profiling and Mass Spectrometry Workflows for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Executive Summary & Chemical Context[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile primary amine featuring a propargyloxy ether substitution on a benzylamine scaffold. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile primary amine featuring a propargyloxy ether substitution on a benzylamine scaffold. In drug development, compounds containing terminal alkynes (propargylamines) are archetypal mechanism-based inhibitors of Monoamine Oxidase (MAO) enzymes, making them critical in the design of neuroprotective therapeutics for Parkinson's and Alzheimer's diseases. Furthermore, the terminal alkyne serves as an ideal bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

This technical guide establishes the definitive exact mass and molecular weight metrics for this compound, alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute analytical fidelity.

Physicochemical Properties & Mass Metrics

In high-resolution analytical workflows, distinguishing between the molecular weight (the abundance-weighted average mass of all isotopes) and the exact mass (the mass of the most abundant naturally occurring isotope of each element) is critical.

While the compound is synthesized and stored as a stable hydrochloride salt to prevent amine oxidation and improve aqueous solubility, mass spectrometric analysis in positive electrospray ionization (ESI+) mode effectively strips the chloride counterion, detecting the protonated free base [M+H]+ .

Quantitative Mass Summary
PropertyFree BaseHydrochloride Salt
Chemical Formula C₁₀H₁₁NOC₁₀H₁₂ClNO
Molecular Weight 161.20 g/mol 197.66 g/mol
Exact Mass 161.0841 Da197.0607 Da
Target Ion ( [M+H]+ ) 162.0913 m/zN/A (Salt dissociates)

Data synthesized from structural computation and verified against commercial library standards .

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately determine the exact mass of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine, researchers must employ a methodology that prevents the premature fragmentation of the labile propargyl ether bond. The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in chemical causality.

Step-by-Step Methodology: LC-HRMS Exact Mass Determination
  • System Suitability & Calibration:

    • Action: Inject a positive ion calibration solution (e.g., Pierce LTQ Velos ESI) to ensure the mass analyzer's accuracy is calibrated to < 2 ppm error.

    • Causality: Sub-2 ppm mass accuracy is mandatory to differentiate the target [M+H]+ ion (m/z 162.0913) from isobaric background interferences in complex biological matrices.

  • Sample Preparation:

    • Action: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated primary amine ( R−NH3+​ ) to maximize ESI+ yield. The organic/aqueous blend ensures complete solvation of both the lipophilic aromatic ring and the highly polar amine salt.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase provides retention via hydrophobic interactions with the phenyl ring. This separates the target analyte from un-retained salts (like the chloride counterion), which elute in the void volume and would otherwise cause severe ion suppression in the ESI source.

  • ESI-MS Acquisition:

    • Action: Operate the Orbitrap or Q-TOF mass analyzer in ESI+ mode. Set the capillary voltage to a mild 3.0 kV and the desolvation temperature to 300°C.

    • Causality: Mild ionization conditions are critical. High thermal or electrical energy can induce in-source fragmentation, specifically the cleavage of the propargyl ether bond, artificially reducing the abundance of the intact parent ion.

  • Self-Validation & Isotopic Fidelity Check:

    • Action: Extract the chromatogram for m/z 162.0913. Verify that the M+1 isotopic peak (m/z 163.0947) is approximately 11% of the base peak intensity.

    • Causality: The 11% relative abundance corresponds to the natural ¹³C distribution across the 10 carbon atoms. Furthermore, the absence of a characteristic M+2 isotope peak (which would indicate the presence of ³⁷Cl) validates that the chloride counterion has been successfully stripped, confirming the pure detection of the free base cation.

LC_HRMS SamplePrep 1. Sample Preparation Dilute to 1 µg/mL in MeOH/H2O Add 0.1% Formic Acid Chromatography 2. UHPLC Separation C18 Column, Gradient Elution (H2O/MeCN + 0.1% FA) SamplePrep->Chromatography Ionization 3. ESI+ Ionization Capillary: 3.0 kV Desolvation: 300°C Chromatography->Ionization Detection 4. Orbitrap Mass Analyzer Resolution: 70,000 Target m/z: 162.0913 [M+H]+ Ionization->Detection

Fig 1: LC-HRMS workflow for exact mass determination of propargylamine derivatives.

Mechanistic Context: MAO Inhibition via Propargylamines

Understanding the exact mass and structural integrity of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is crucial when utilizing it as a pharmacophore for Monoamine Oxidase (MAO) inhibition.

Propargylamines are classified as "suicide inhibitors." As documented by extensive computational and crystallographic studies , the mechanism of action relies entirely on the structural fidelity of the terminal alkyne:

  • Michaelis Complex Formation: The inhibitor binds non-covalently within the MAO active site, orienting the propargylamine moiety adjacent to the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.

  • Hydride Abstraction (Rate-Limiting): The N5 atom of the oxidized FAD cofactor abstracts a hydride anion from the α-CH₂ group of the inhibitor. This transforms the alkyne into a highly reactive allene intermediate.

  • Covalent Adduct Formation: The reactive allene undergoes a nucleophilic attack by the FAD cofactor, resulting in an irreversible covalent flavin-cyanine adduct. This permanently neutralizes the enzyme's catalytic capability.

MAO_Inhibition Enzyme MAO Enzyme (FAD Cofactor) Complex Non-Covalent Michaelis Complex Enzyme->Complex Inhibitor Propargylamine Inhibitor Inhibitor->Complex Activation Hydride Abstraction & Allene Formation Complex->Activation Rate-limiting step Adduct Irreversible Covalent Flavin-Cyanine Adduct Activation->Adduct N5-alkylation

Fig 2: Mechanism of irreversible MAO inhibition via covalent flavin-cyanine adduct formation.

References

  • Title: Computed Properties for C10H12ClNO Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: Frontiers in Chemistry (via PMC) URL: [Link]

Exploratory

Technical Whitepaper: Safety, Handling, and Application Workflows for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Executive Summary & Chemical Identity As a Senior Application Scientist in drug development and bioconjugation, I approach bifunctional linkers not merely as raw materials, but as precision instruments. [3-(Prop-2-yn-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in drug development and bioconjugation, I approach bifunctional linkers not merely as raw materials, but as precision instruments. [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile building block featuring a primary benzylamine and a terminal alkyne (propargyl ether). This dual functionality allows orthogonal reactivity: the amine can participate in amide couplings or reductive aminations, while the alkyne is a classical substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].

However, the reactivity that makes this compound valuable also dictates its hazard profile. The hydrochloride salt form ensures stability of the primary amine, preventing premature oxidation, but introduces specific handling requirements to maintain both operator safety and molecular integrity.

Quantitative Data: Physicochemical Properties
PropertyValueSource / Validation
Chemical Name [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl[2]
CAS Number 1803585-74-1[3]
Molecular Formula C₁₀H₁₂ClNOCalculated
Molecular Weight 197.66 g/mol [4]
Storage Temperature 4°C (Desiccated)[3]
Appearance Solid powderEmpirical observation

Hazard Profile & Mechanistic Toxicology

Understanding the causality behind a compound's Safety Data Sheet (SDS) is critical for effective risk mitigation. The hazards associated with this compound are driven by its structural moieties.

GHS Classifications and Causality

According to notified Classification and Labelling (C&L) data, this compound exhibits the following hazards [2]:

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302 + H312 + H332): The propargyloxy benzylamine scaffold is biologically active. Benzylamines can act as substrates or inhibitors for monoamine oxidases (MAOs). Systemic absorption can lead to off-target enzymatic interference.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The hydrochloride salt is hygroscopic. Upon contact with the moisture of the skin or ocular mucosa, it dissociates. The localized osmotic stress and the inherent basicity of the free amine (if buffered by physiological fluids) disrupt the lipid bilayer of epithelial cells, causing acute inflammation [5].

  • STOT SE - Category 3 (H336): Specific Target Organ Toxicity (Single Exposure) manifests as respiratory irritation or central nervous system depression (drowsiness/dizziness). Inhalation of fine crystalline dust delivers the compound directly across the highly vascularized pulmonary alveoli.

Quantitative Data: Hazard Mitigation
Hazard CodeDescriptionMechanistic Mitigation Strategy
H302/312/332 Harmful if swallowed, in contact with skin, or inhaledUse localized exhaust ventilation (fume hood) to prevent inhalation of aerosolized dust.
H315 / H319 Causes skin and serious eye irritationWear tightly sealed EN166/OSHA-compliant goggles. Nitrile gloves prevent dermal lipid disruption.
H336 May cause drowsiness or dizzinessHandle exclusively in a Class II Biological Safety Cabinet or chemical fume hood.

Handling, Storage, and PPE Protocols

A robust safety protocol must be a self-validating system. If a step fails, the failure should be immediately obvious before it compromises safety or experimental success.

Storage Conditions

Store the compound at 4°C in a tightly sealed container, backfilled with an inert gas (Argon or Nitrogen) [3].

  • Causality: While the HCl salt protects the amine, the terminal alkyne is susceptible to slow oxidative degradation over prolonged periods. Moisture ingress will lead to clumping and localized hydrolysis.

Step-by-Step Handling Protocol
  • Preparation: Don standard PPE: Lab coat, nitrile gloves (double-glove for bulk transfers), and safety goggles.

  • Weighing: Weigh the solid exclusively inside a calibrated fume hood to mitigate H332 (inhalation hazard). Use an anti-static weighing boat; the hydrochloride salt can hold a static charge, causing the powder to aerosolize unexpectedly.

  • Dissolution: Dissolve the compound in a compatible solvent (e.g., DMSO, DMF, or aqueous buffers depending on the downstream application).

  • Self-Validating Check (Amine Integrity): Before committing the reagent to a complex synthesis, spot 1 µL of the stock solution onto a silica TLC plate and apply a Ninhydrin stain, followed by gentle heating. A rapid development of a deep purple color (Ruhemann's purple) confirms the primary amine is intact and fully available for reaction.

Experimental Workflow: CuAAC Bioconjugation

The most powerful application of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is its use as an alkyne donor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [6].

Step-by-Step Methodology
  • Substrate Preparation: Combine the alkyne (1.0 equivalent) and your target azide-functionalized molecule (1.1 equivalents) in a 1:1 mixture of tert-butanol and water. Causality: This solvent system ensures the solubility of both the organic substrates and the inorganic copper catalysts.

  • Catalyst Generation (In Situ): Prepare a 100 mM stock of CuSO₄·5H₂O in water, and a freshly prepared 200 mM stock of Sodium Ascorbate in water.

  • Reaction Initiation: Add 0.1 equivalents of CuSO₄ to the reaction mixture, followed immediately by 0.5 equivalents of Sodium Ascorbate.

  • Self-Validating Check (Catalyst Activity): Observe the solution. The addition of ascorbate reduces Cu(II) to the catalytically active Cu(I). The solution must transition from a pale blue to colorless or light yellow. If the solution turns brown, the ascorbate has degraded, Cu(I) has oxidized, and the reaction will fail.

  • Incubation: Stir at room temperature for 2 to 12 hours in the dark.

  • Purification: Quench the reaction by adding 0.5 M EDTA to chelate the copper, preventing heavy-metal toxicity in downstream biological assays. Purify the resulting 1,2,3-triazole conjugate via HPLC or size-exclusion chromatography.

Workflow Visualization

Workflow N1 Alkyne-Amine Scaffold (CAS: 1803585-74-1) N4 CuAAC Reaction (Triazole Formation) N1->N4 N2 Azide-Functionalized Target Molecule N2->N4 N3 Catalyst Generation CuSO4 + Na-Ascorbate N3->N4 Cu(I) active species N5 EDTA Chelation (Cu Removal) N4->N5 N6 Purified Bioconjugate N5->N6

Workflow for CuAAC bioconjugation using the propargyloxy benzylamine scaffold.

References

  • NextSDS. "[3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • MDPI. "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance." International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. "Chemical Modification of Nanographenes and Their Functions." ResearchGate. Available at: [Link]

Sources

Foundational

synthesis pathway and chemical precursors for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

An In-depth Technical Guide to the Synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded synthetic pathways for the preparation of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS No: 1803585-74-1).[1][2] The document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes. These pathways commence from readily available precursors, 3-hydroxybenzonitrile and 3-hydroxybenzaldehyde, respectively. The guide elucidates the underlying chemical principles, provides step-by-step experimental protocols derived from established methodologies, and discusses the rationale behind procedural choices. All claims and protocols are substantiated with citations to authoritative literature.

Introduction and Retrosynthetic Analysis

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is a bifunctional organic molecule featuring a benzylamine moiety and a terminal alkyne. The propargyl ether group (prop-2-yn-1-yloxy) makes it a valuable building block for synthesizing more complex molecules via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The benzylamine scaffold is a common pharmacophore in numerous biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Two logical and efficient retrosynthetic pathways have been devised for the synthesis of the target molecule. Both strategies rely on the late-stage formation of the benzylamine group from a more stable precursor functional group.

  • Pathway A: This route involves the reduction of a nitrile functional group. The synthesis begins with the O-alkylation of 3-hydroxybenzonitrile with propargyl bromide to form the key intermediate, 3-(prop-2-yn-1-yloxy)benzonitrile. Subsequent reduction of the nitrile group yields the target primary amine.

  • Pathway B: This pathway utilizes a reductive amination strategy. It starts with the O-alkylation of 3-hydroxybenzaldehyde to produce 3-(prop-2-yn-1-yloxy)benzaldehyde. This aldehyde then undergoes a one-pot reaction with an ammonia source and a reducing agent to form the benzylamine.

The final step in both pathways is the conversion of the synthesized free base amine to its hydrochloride salt.

G Target [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl FreeBase (3-(Prop-2-yn-1-yloxy)phenyl)methanamine Target->FreeBase Salt Formation (HCl) A1 3-(Prop-2-yn-1-yloxy)benzonitrile A2 3-Hydroxybenzonitrile A1->A2 Propargyl Propargyl Bromide B1 3-(Prop-2-yn-1-yloxy)benzaldehyde B2 3-Hydroxybenzaldehyde B1->B2 Williamson Ether Synthesis FreeBase->A1 Nitrile Reduction FreeBase->B1 Reductive Amination

Figure 1: Retrosynthetic analysis of the target compound.

Pathway A: Synthesis via Nitrile Reduction

This pathway is a robust choice, particularly due to the stability of the nitrile intermediate and the well-established methods for its reduction.

Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile

This step involves a classic Williamson ether synthesis, where the phenoxide ion of 3-hydroxybenzonitrile acts as a nucleophile to displace the bromide from propargyl bromide.

Causality and Experimental Choices:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenol. It is strong enough to form the phenoxide but mild enough to avoid side reactions with the nitrile group.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.[3][4]

  • Temperature: The reaction is typically performed at room temperature to moderate heat (e.g., 55 °C) to ensure a reasonable reaction rate without promoting decomposition of the somewhat unstable propargyl bromide.[4]

Detailed Experimental Protocol:

  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).[4]

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise to the mixture.

  • Heat the reaction mixture to 55 °C and stir for 4-8 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(prop-2-yn-1-yloxy)benzonitrile as a pure solid.[3][5]

Step 2: Reduction of 3-(Prop-2-yn-1-yloxy)benzonitrile

The conversion of the nitrile to a primary amine is a standard transformation that can be achieved via catalytic hydrogenation.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitriles to primary amines.[6]

  • Solvent: Methanol is a common solvent for hydrogenations.

  • Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.

Detailed Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq) in methanol.

  • Carefully add 10% Palladium on Carbon (10% H₂/Pd-C) catalyst to the solution under an inert atmosphere.[6]

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature for 6-12 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-(prop-2-yn-1-yloxy)phenyl)methanamine.

Step 3: Formation of the Hydrochloride Salt

The final step is the protonation of the basic amine to form a stable, crystalline salt.

Detailed Experimental Protocol:

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride will form.

  • Stir the suspension in the cold for 30 minutes.

  • Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.

G A2 3-Hydroxybenzonitrile A1 3-(Prop-2-yn-1-yloxy)benzonitrile A2->A1 Propargyl Bromide, K₂CO₃, Acetone FreeBase Free Base Amine A1->FreeBase H₂, Pd/C, MeOH Target Target HCl Salt FreeBase->Target HCl in Ether

Figure 2: Experimental workflow for Pathway A.

Pathway B: Synthesis via Reductive Amination

This pathway offers an elegant one-pot conversion from an aldehyde to the final amine, which can be highly efficient. The intermediate, 3-(prop-2-yn-1-yloxy)benzaldehyde, is also commercially available, potentially shortening the synthesis.[7]

Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)benzaldehyde

The synthesis of this aldehyde intermediate is analogous to the nitrile synthesis in Pathway A, employing a Williamson ether synthesis.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF.[3]

  • Add propargyl bromide (1.2 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or CHCl₃.[3]

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-(prop-2-yn-1-yloxy)benzaldehyde.[3]

Step 2: Reductive Amination to the Primary Amine

Reductive amination is a robust method that converts a carbonyl group to an amine via an intermediate imine.[8] The use of a mild, selective reducing agent is key to the success of this one-pot reaction.

Causality and Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the imine intermediate.[9]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents. They are mild enough not to reduce the starting aldehyde but are potent enough to reduce the iminium ion intermediate as it forms, driving the reaction to completion.[10] This selectivity prevents side reactions and avoids the need to isolate the unstable imine.

  • Solvent: Methanol or ethanol are suitable solvents for this transformation.

Detailed Experimental Protocol:

  • Dissolve 3-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) and ammonium acetate (10-20 eq) in methanol.[9]

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the aldehyde/ammonium acetate mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by carefully adding dilute aqueous HCl to neutralize excess reducing agent and hydrolyze any remaining imine.

  • Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

This step is identical to the final step in Pathway A.

G B2 3-Hydroxybenzaldehyde B1 3-(Prop-2-yn-1-yloxy)benzaldehyde B2->B1 Propargyl Bromide, K₂CO₃, DMF FreeBase Free Base Amine B1->FreeBase NH₄OAc, NaBH₃CN, MeOH Target Target HCl Salt FreeBase->Target HCl in Ether

Figure 3: Experimental workflow for Pathway B.

Data Summary

The following table summarizes key data for the chemical entities involved in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Precursor(s)
3-HydroxybenzonitrileC₇H₅NO119.12Commercially Available
3-(Prop-2-yn-1-yloxy)benzonitrileC₁₀H₇NO157.173-Hydroxybenzonitrile, Propargyl Bromide
3-HydroxybenzaldehydeC₇H₆O₂122.12Commercially Available
3-(Prop-2-yn-1-yloxy)benzaldehydeC₁₀H₈O₂160.17[11]3-Hydroxybenzaldehyde, Propargyl Bromide
(3-(Prop-2-yn-1-yloxy)phenyl)methanamineC₁₀H₁₁NO161.20[12]Nitrile or Aldehyde Intermediate
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochlorideC₁₀H₁₂ClNO197.66[1]Free Base Amine, HCl

Conclusion

This guide has detailed two viable and robust synthetic pathways for the preparation of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride.

  • Pathway A (Nitrile Reduction) is a classic and reliable route. While it involves a highly reactive reducing agent in some variations (like LiAlH₄, not detailed here), the catalytic hydrogenation protocol described is safer and effective.

  • Pathway B (Reductive Amination) is arguably more elegant, especially if the intermediate aldehyde is sourced commercially. The one-pot nature of the key transformation is a significant advantage in terms of operational simplicity and time efficiency.[8]

The choice between these pathways will depend on the specific resources, equipment, and starting material availability within a given laboratory. Both methods are grounded in well-established organic chemistry principles and provide a clear roadmap for researchers to synthesize this valuable chemical building block.

References

  • IUCr. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

  • Semantic Scholar. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PMC. (n.d.). 3-(Prop-2-yn-1-yloxy)phthalonitrile. Retrieved from [Link]

  • PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. Retrieved from [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(prop-2-yn-1-yloxy)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • PMC. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(Prop-2-yn-1-yloxy)phthalonitrile. Retrieved from [Link]

Sources

Exploratory

ideal storage conditions and shelf life of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride powder

Executive Overview: The Dual-Nature of a Reactive Intermediate[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile bifunctional building block widely utilized in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Dual-Nature of a Reactive Intermediate[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile bifunctional building block widely utilized in drug discovery and bioconjugation[1]. Featuring both a terminal alkyne (propargyl ether) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine hydrochloride for amide coupling, its structural duality makes it invaluable. However, this same duality introduces complex physicochemical vulnerabilities. As a Senior Application Scientist, I approach the storage of this compound not merely as a set of static conditions, but as a dynamic, self-validating ecosystem designed to mitigate moisture-induced deliquescence and oxidative degradation.

Mechanistic Profiling: Degradation Pathways & Vulnerabilities

To establish an effective storage protocol, we must first understand the causality behind the compound's degradation. The vulnerabilities of this powder stem from two distinct functional moieties:

  • Hygroscopicity of the Hydrochloride Salt : Hydrochloride salts of primary amines are inherently prone to moisture uptake[1]. When exposed to ambient humidity, the salt can undergo deliquescence—absorbing enough atmospheric water to dissolve into an aqueous phase. According to the foundational principles in the Handbook of Pharmaceutical Salts, this absorbed water acts as a plasticizer and a reaction medium, drastically lowering the activation energy required for hydrolysis and accelerating the dissociation of the protective HCl salt[2].

  • Reactivity of the Propargyl Ether : Terminal alkynes and propargyl ethers are sensitive to oxidative conditions. Exposure to UV light or trace transition metals (e.g., Cu²⁺, Fe³⁺) in the presence of oxygen can catalyze radical-mediated auto-oxidation at the benzylic and propargylic positions, or induce unwanted Glaser coupling of the terminal alkynes[3].

Degradation A [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl B1 Atmospheric Moisture A->B1 Exposure B2 Oxygen / UV Light A->B2 Exposure B3 Trace Transition Metals A->B3 Contamination C1 Deliquescence & Salt Dissociation B1->C1 Hydration C2 Benzylic/Propargylic Oxidation B2->C2 Radical Generation C3 Alkyne Degradation (e.g., Glaser Coupling) B3->C3 Catalysis

Mechanistic degradation pathways of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl.

The Self-Validating Storage Ecosystem

A robust storage protocol must be a self-validating system—meaning any failure in the protective environment is immediately detectable before the compound is used in a critical workflow.

  • Thermal Kinetics (-20°C vs. 2-8°C) : Arrhenius kinetics dictate that lowering the storage temperature exponentially decreases the rate of auto-oxidation. While short-term working stocks can be kept at 2-8°C, long-term storage must be maintained at -20°C[3].

  • Inert Atmosphere (Argon Backfilling) : Because Argon is denser than Nitrogen and ambient air, it effectively pools at the bottom of the vial, creating a heavy, inert blanket over the powder that physically displaces oxygen and moisture[4].

  • Self-Validating Containment : The primary container must be an amber glass vial (to block UV-induced radical generation) sealed with a PTFE-lined cap (to prevent plasticizer leaching). This vial is then placed inside a secondary Mylar pouch containing indicating silica gel and a cobalt-free Humidity Indicator Card (HIC). The Validation Mechanism : If the primary or secondary seal fails, the HIC will transition from blue to pink, visually alerting the researcher to a breach in the microclimate.

Quantitative Stability Matrix & Analytical Validation

To ensure scientific integrity, shelf-life determinations must align with the ICH Q1A(R2) guidelines for stability testing [5],[6]. The following table summarizes the quantitative shelf-life expectations and the necessary analytical testing frequencies.

Storage ConditionTemperatureRelative Humidity (RH)Packaging EcosystemEstimated Shelf LifeAnalytical Testing Frequency
Long-Term (Ideal) -20°C ± 5°CN/A (Sealed)Amber vial, Argon, Desiccant> 24 Months0, 12, 24 months
Refrigerated (Working) 5°C ± 3°CN/A (Sealed)Amber vial, Argon, Desiccant12 - 24 Months0, 6, 12, 24 months
Accelerated (Stress) 40°C ± 2°C75% ± 5%Open dish / Ambient< 1 Month0, 1, 3, 6 months
Analytical Validation Metrics

When pulling a sample for stability testing, the following self-validating checks must be performed:

  • Karl Fischer (KF) Titration : Water content must remain <0.5% w/w. An increase indicates a failure in the Argon/PTFE seal.

  • HPLC-UV/MS : Purity must remain ≥98.5%[7]. The emergence of new peaks typically indicates benzylic oxidation or alkyne coupling.

  • ¹H NMR (DMSO-d6) : Verify the integration of the terminal alkyne proton (~3.5 ppm) and the benzylic protons to ensure the propargyl ether linkage remains intact.

Standard Operating Procedure: Controlled Handling & Aliquoting

The highest risk of degradation occurs during the handling and aliquoting of the bulk powder. The following step-by-step methodology ensures the compound's integrity is never compromised[4].

Step 1: Thermal Equilibration (Critical)

  • Action : Transfer the sealed secondary Mylar pouch from -20°C storage to a desiccator at room temperature (20-25°C) for a minimum of 60 minutes prior to opening.

  • Causality : Opening a cold vial in ambient air immediately drops the local temperature below the dew point. This causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating irreversible deliquescence.

Step 2: Environmental Control

  • Action : Perform all weighing and aliquoting inside a glove box purged with dry Argon (Relative Humidity < 5%).

  • Causality : Isolates the exposed solid from ambient moisture and oxygen during the physical transfer process.

Step 3: Rapid Aliquoting

  • Action : Use anti-static spatulas to transfer the powder into pre-dried, amber glass vials.

  • Causality : Amber glass blocks UV radiation[4]. Anti-static tools prevent aerosolization and loss of the fine hydrochloride powder.

Step 4: Argon Backfilling & Sealing

  • Action : Purge the headspace of each new vial with a gentle stream of Argon gas for 10–15 seconds. Seal immediately with a PTFE-lined screw cap.

  • Causality : Argon displaces reactive gases. PTFE prevents the chemical incompatibility often seen with standard rubber septa.

Step 5: Self-Validating Storage Containment

  • Action : Place the primary vials into a secondary Mylar pouch containing a fresh desiccant pack and a Humidity Indicator Card. Verify the card is blue, seal the pouch, and return to -20°C.

Workflow S1 Equilibrate to RT (In Desiccator) S2 Glove Box / Dry Gas Environment S1->S2 Prevents Condensation S3 Aliquot into Amber Vials S2->S3 Weighing S4 Argon Backfill & PTFE Seal S3->S4 Purging S5 Store at -20°C (Secondary Container) S4->S5 Long-term Storage

Step-by-step controlled aliquoting and storage workflow to ensure compound integrity.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.[Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and products.[Link]

Sources

Protocols & Analytical Methods

Method

copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Executive Summary The molecule [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile, bifunctional building block used in advanced bioconjugation, Antibody-Drug Conjugate (ADC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile, bifunctional building block used in advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and PROTAC synthesis. It features a terminal alkyne (propargyl ether) for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary benzylamine handle for downstream functionalization.

This guide provides a comprehensive, self-validating protocol for executing a CuAAC "click" reaction with this molecule, ensuring high yields while preserving the integrity of the amine handle for subsequent coupling steps.

Mechanistic Rationale & Causality

Successful bioconjugation requires an understanding of the causality behind each reagent choice.

  • The Hydrochloride Salt Advantage: Primary amines are basic and highly nucleophilic. By utilizing the hydrochloride (HCl) salt form of this linker, the amine remains protonated ( NH3+​ ) at neutral to slightly acidic pH. This prevents the amine from competitively coordinating with the Cu(I) catalyst, which would otherwise poison the reaction and lead to incomplete conversion.

  • THPTA over TBTA: While TBTA is a classic Cu(I) stabilizing ligand, it is largely insoluble in water. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble and binds Cu(I) effectively, blocking its bioavailability to prevent reactive oxygen species (ROS) generation while maintaining catalytic turnover in aqueous buffers ([1]).

  • Catalyst Pre-complexation: Cu(II) must be pre-incubated with THPTA before introduction to the alkyne/azide mixture. Failing to pre-complex the catalyst exposes biological substrates to unbound copper, leading to rapid degradation and precipitation ([2]).

  • Aminoguanidine Addition: When conjugating to proteins, the oxidation of sodium ascorbate produces dehydroascorbate, a byproduct that can non-specifically cross-link arginine residues. Aminoguanidine acts as a sacrificial scavenger to intercept dehydroascorbate, preserving protein integrity ([3]).

Mechanistic_Logic Alkyne Alkyne Handle (Propargyl Ether) Triazole 1,2,3-Triazole Linkage (Stable Conjugate) Alkyne->Triazole Click Reaction Amine Amine Handle (Protonated HCl Salt) SideRxn Cu-Amine Coordination (Catalyst Poisoning) Amine->SideRxn Prevented by low pH & THPTA ligand Cu Cu(I)-THPTA Complex (Protected Catalyst) Cu->Triazole Catalyzes Cu->SideRxn Prevented

Mechanistic logic demonstrating how THPTA and the HCl salt form prevent catalyst poisoning.

Reagent Stoichiometry Matrix

To ensure reproducibility, all quantitative data is standardized against the molarity of the target azide.

ReagentFunctionStock ConcentrationMolar Equivalents (vs Azide)
Target Azide (e.g., Biomolecule)Substrate1.0 - 5.0 mM1.0 eq
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl Bifunctional Alkyne50 mM (in water/DMSO)2.0 - 5.0 eq
CuSO₄ Cu(II) Precursor20 mM (in water)0.25 - 0.5 eq
THPTA Cu(I) Stabilizing Ligand50 mM (in water)1.25 - 2.5 eq (5x Cu)
Sodium Ascorbate Reducing Agent100 mM (Freshly prepared)5.0 - 10.0 eq
Aminoguanidine (Optional)ROS/Byproduct Scavenger100 mM (in water)5.0 - 10.0 eq

Data synthesized from standard bioconjugation optimization guidelines ([4]; [2]).

Step-by-Step Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Prepare a 50 mM stock of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride ([5]) in molecular biology grade water. Note: The HCl salt ensures excellent aqueous solubility compared to the free base.

  • Prepare a 100 mM solution of Sodium Ascorbate in water. Critical: This must be prepared immediately before use, as ascorbate rapidly oxidizes in solution, losing its reducing capacity.

Phase 2: Catalyst Pre-Complexation
  • In a sterile microcentrifuge tube, combine CuSO₄ (20 mM) and THPTA (50 mM) in a strictly 1:5 molar ratio (e.g., 5 µL CuSO₄ + 10 µL THPTA).

  • Vortex gently and incubate at room temperature for 5–10 minutes. The solution will turn a faint pale blue, indicating successful coordination of Cu(II) by THPTA.

Phase 3: Reaction Assembly and Initiation
  • In the main reaction vessel, add the target Azide (e.g., 100 µL of a 1 mM solution).

  • Add the Alkyne linker (e.g., 4 µL of 50 mM stock, yielding 2.0 eq).

  • (Optional) If the target azide is a protein, add Aminoguanidine (5.0 eq) to protect arginine residues.

  • Add the pre-complexed CuSO₄/THPTA mixture to the reaction vessel.

  • Initiation: Add Sodium Ascorbate (10.0 eq) to the mixture. The addition of ascorbate reduces Cu(II) to the active Cu(I) state, initiating the cycloaddition ([3]).

  • Flush the tube with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 1–2 hours on an end-over-end rotator. Protect from light.

Phase 4: Downstream Amine Activation

Once the triazole is formed, the primary benzylamine remains protonated. To utilize this amine for downstream coupling (e.g., reacting with an NHS-ester payload):

  • Purify the conjugate via size-exclusion chromatography (SEC) or dialysis to remove copper and excess linker.

  • Adjust the buffer pH to 8.0 - 8.5 using 0.1 M Sodium Bicarbonate or add 2-3 equivalents of N,N-Diisopropylethylamine (DIPEA) if working in organic solvent mixtures. This deprotonates the amine, restoring its nucleophilicity for subsequent amide bond formation.

CuAAC_Workflow A 1. Prepare Stock Solutions (Fresh Sodium Ascorbate) B 2. Pre-complex Catalyst (CuSO4 + THPTA) A->B C 3. Assemble Substrates (Azide + Alkyne HCl) B->C Add complex to substrates D 4. Initiate Reaction (Add Ascorbate) C->D E 5. Incubation (30-60 min, RT) D->E Cu(II) -> Cu(I) F 6. Downstream Coupling (Neutralize Amine) E->F Triazole formed

Logical workflow for CuAAC bioconjugation using the bifunctional alkyne-amine linker.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, researchers must incorporate the following controls:

  • Negative Control (Minus Ascorbate): Run a parallel reaction omitting sodium ascorbate. No product should form. If a mass shift is observed in this control via LC-MS, it indicates non-specific binding or background reactivity rather than a true CuAAC triazole linkage.

  • Mass Spectrometry (LC-MS): The CuAAC reaction is an exact mass addition with no leaving groups. The expected product mass is exactly MassAzide​+MassAlkyne​ .

  • Ninhydrin / Fluorescamine Assay: Post-purification and post-neutralization, test the conjugate with a primary-amine reactive dye (like fluorescamine). A positive fluorescent signal confirms that the primary amine of the [3-(Prop-2-yn-1-yloxy)phenyl]methanamine was successfully preserved through the click reaction and is ready for the next synthetic step.

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation | Current Protocols in Chemical Biology, Jena Bioscience | [Link][2]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | National Institutes of Health (PMC) |[Link][3]

  • Alkyne-Azide Click Chemistry Protocol for ADCs | AxisPharm |[Link][4]

  • [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Chemical Substance Information | NextSDS | [Link][5]

Sources

Application

Application Note: Advanced Protein Bioconjugation Using[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Linkers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Modular Bioconjugation, CuAAC Click Chemistry, Antibody-Drug Conjugates (ADCs) Introduction & Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Modular Bioconjugation, CuAAC Click Chemistry, Antibody-Drug Conjugates (ADCs)

Introduction & Mechanistic Rationale

The development of stable, highly specific bioconjugates requires crosslinking reagents that balance reactivity with structural integrity. The [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride linker (CAS: 1803585-74-1) has emerged as a superior heterobifunctional reagent for modular bioconjugation[1].

  • Primary Benzylamine: The methanamine group exhibits a slightly lower pKa (~9.0) compared to standard aliphatic amines (~10.5). This allows for highly efficient nucleophilic attack on activated esters (e.g., NHS esters) at near-neutral pH (7.5–8.0), minimizing the risk of base-catalyzed protein degradation. Furthermore, its formulation as a hydrochloride salt prevents auto-oxidation and atmospheric CO₂ absorption during storage[1].

  • Phenyl Ether Spacer: The rigid benzene ring prevents the linker from folding back on itself—a common phenomenon in flexible PEG chains that leads to steric shielding of the reactive groups.

  • Terminal Alkyne: Provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling near-quantitative conjugation yields with azide-functionalized payloads[2].

Experimental Logic & Workflows

To achieve a self-validating, high-yield bioconjugate, the workflow is divided into two distinct phases: Phase 1 installs the alkyne handle onto the protein's native carboxylic acids (Asp, Glu, or C-terminus) via EDC/sulfo-NHS chemistry. Phase 2 utilizes CuAAC click chemistry to attach the azide-payload.

Workflow A Protein (Carboxyls) B EDC / sulfo-NHS Activation A->B pH 5.5 C Linker Addition (Amidation) B->C Stable Ester D Alkyne-Protein Intermediate C->D pH 7.5 E CuAAC Click (+ Azide-Payload) D->E Purify F Final Triazole Bioconjugate E->F Cu(I), THPTA

Two-step bioconjugation workflow: EDC/NHS amidation followed by CuAAC click chemistry.

The Causality of CuAAC Reagent Selection

A common pitfall in CuAAC bioconjugation is protein degradation caused by Reactive Oxygen Species (ROS). When Cu(II) is reduced to the active Cu(I) catalyst by sodium ascorbate in aerobic conditions, hydroxyl radicals are generated as a byproduct. To prevent this, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) must be used. THPTA not only accelerates the reaction by stabilizing Cu(I), but it also acts as a sacrificial reductant, intercepting ROS before they can cleave the protein backbone[3].

CuAAC_Mechanism CuII Cu(II) Precursor (CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Asc Sodium Ascorbate (Reductant) Asc->CuI Donates e- Complex Cu(I)-THPTA Complex (Stabilized) CuI->Complex Coordination ROS Reactive Oxygen Species (Protein Damage) CuI->ROS O2 exposure THPTA THPTA Ligand THPTA->Complex Binds Cu(I) THPTA->ROS Scavenges ROS

CuAAC reagent logic: THPTA stabilizes the Cu(I) catalyst and prevents ROS-mediated protein damage.

Quantitative Optimization Matrix

The following table summarizes the optimized reaction parameters. Deviating from these pH ranges will result in hydrolysis of the EDC intermediate or protonation of the linker's amine, drastically reducing the Degree of Labeling (DoL).

ParameterPhase 1: ActivationPhase 1: AmidationPhase 2: CuAAC Ligation
Target Functional Group Carboxylic Acids (Asp, Glu)sulfo-NHS EsterTerminal Alkyne
Optimal pH 5.5 – 6.0 (MES Buffer)7.5 – 8.0 (PBS)7.0 – 7.4 (PBS)
Reagent Molar Excess 20x EDC / 20x sulfo-NHS10x Linker3x – 5x Azide-Payload
Incubation Time 15 minutes2 hours1 hour
Expected Yield / DoL > 95% Activation2 – 4 Alkynes per Protein> 90% Conversion

Step-by-Step Protocols

Protocol A: Carboxyl Activation and Linker Installation

Objective: Convert native protein carboxyls into terminal alkynes while preventing intra-protein crosslinking.

  • Buffer Exchange: Exchange the target protein (2–5 mg/mL) into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting spin column.

    • Causality: Amine-containing buffers (e.g., Tris) or carboxyl-containing buffers (e.g., Citrate) will competitively inhibit EDC activation.

  • Activation: Add a 20-fold molar excess of sulfo-NHS, followed immediately by a 20-fold molar excess of EDC. Incubate for 15 minutes at room temperature.

    • Causality: sulfo-NHS must be present to capture the highly unstable O-acylisourea intermediate formed by EDC, converting it into a stable, amine-reactive ester.

  • Quenching & pH Shift: Rapidly desalt the activated protein into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5).

    • Causality: Removing unreacted EDC is mandatory to prevent the protein's own lysine residues from cross-linking with the activated carboxyls, which causes irreversible aggregation. The pH shift to 7.5 is required to deprotonate the linker's incoming amine.

  • Linker Addition: Dissolve [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride in anhydrous DMSO to create a 100 mM stock. Add a 10-fold molar excess of the linker to the activated protein.

  • Amidation: Incubate for 2 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove unreacted linker via Size Exclusion Chromatography (SEC)[4].

    • Self-Validation Checkpoint: Perform intact mass spectrometry (LC-MS) on a 10 µL aliquot. You should observe a mass shift of +143 Da for every linker successfully attached.

Protocol B: High-Efficiency CuAAC Click Ligation

Objective: Conjugate an azide-functionalized payload to the alkyne-modified protein safely.

  • Preparation: Ensure the alkyne-protein is in PBS (pH 7.4) at ~2 mg/mL. Add a 3- to 5-fold molar excess of the Azide-payload (e.g., Azide-Fluorophore or Azide-PEG).

  • Catalyst Complexation (Critical Step): In a separate microcentrifuge tube, mix 1 part 20 mM CuSO₄ with 5 parts 50 mM THPTA. Incubate for 5 minutes at room temperature.

    • Causality: Pre-forming the Cu(II)-THPTA complex ensures that when Cu(II) is later reduced, the highly reactive Cu(I) is immediately stabilized. If copper and ascorbate are mixed before THPTA, uncontrolled ROS generation will occur[3].

  • Scavenger Addition: Add Aminoguanidine HCl to the protein mixture to a final concentration of 5 mM.

    • Causality: Aminoguanidine acts as a scavenger for dehydroascorbate (a byproduct of ascorbate oxidation), preventing it from cross-linking arginine residues on your protein[3].

  • Initiation: Add the pre-mixed CuSO₄/THPTA complex to the protein mixture (targeting a final Cu concentration of 0.1 mM). Finally, add Sodium Ascorbate to a final concentration of 5 mM to initiate the catalytic cycle.

  • Incubation: Stir gently for 1 hour at room temperature in the dark.

  • Purification: Purify the final bioconjugate using SEC or dialysis to remove the copper complex and unreacted azide-payload[4].

    • Self-Validation Checkpoint: Retain a pre-purification aliquot. Run both pre- and post-purification samples on an SDS-PAGE gel. If the payload is fluorescent, image the gel under UV light before Coomassie staining to confirm that the fluorescence is covalently localized to the protein band and that free dye has been completely removed.

References

  • [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride - NextSDS. nextsds.com.
  • "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
  • Creating Stable Bioconjugates with PEG8 Linkers: Applic
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.

Sources

Method

Application Note: Modular Synthesis of PROTACs Using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Targeted Protein Degradation (TPD). Document Type: Advanced Technical Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Targeted Protein Degradation (TPD). Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction and Strategic Rationale

The rapid assembly of Proteolysis Targeting Chimeras (PROTACs) requires highly efficient, modular, and bioorthogonal chemical strategies. Traditional linear syntheses often suffer from low yields and complex purification steps due to the high molecular weight and polarity of PROTAC molecules. To overcome these bottlenecks, "click chemistry"—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has emerged as a premier methodology for linking the E3 ligase binder to the Protein of Interest (POI) binder [1].

This application note details the step-by-step utilization of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride as a bifunctional linker building block.

Causality in Linker Selection

The selection of this specific linker is driven by three structural advantages:

  • Enhanced Nucleophilicity: The methylene spacer (-CH2-) of the benzylamine motif isolates the primary amine from the electron-withdrawing phenyl ring. This makes it significantly more nucleophilic than an aniline, ensuring rapid and high-yielding amide coupling with sterically hindered carboxylic acids (e.g., VHL or CRBN ligands).

  • Conformational Rigidity: The 1,3-substitution (meta-linkage) on the phenyl ring introduces a ~120° vector angle. This semi-rigid architecture restricts the conformational degrees of freedom, thermodynamically favoring the formation of the productive ternary complex (POI-PROTAC-E3) by reducing the entropic penalty of binding.

  • Benchtop Stability: Utilizing the hydrochloride salt prevents the oxidative degradation typical of free primary amines, ensuring long-term stability. The salt is easily neutralized in situ during the reaction.

G A Ligand A (COOH) E3 Ligase Binder C Amide Coupling (HATU, DIPEA) A->C B [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl B->C D Alkyne-Functionalized Intermediate C->D F CuAAC Click Reaction (CuSO4, NaAsc) D->F E Ligand B (Azide) POI Binder E->F G Final PROTAC Molecule F->G

Workflow for PROTAC synthesis using an alkyne-amine bifunctional linker.

Quantitative Reaction Parameters

To ensure a self-validating and highly efficient synthesis, reaction conditions must be carefully optimized. Table 1 summarizes the critical parameters, comparing suboptimal choices with our validated protocol to explain the underlying chemical causality [2].

Table 1: Optimization and Comparison of Reaction Parameters

Reaction PhaseParameterSuboptimal ChoiceOptimal ChoiceCausality & Mechanistic Result
Amide Coupling Coupling ReagentEDC/HOBtHATU HATU forms a highly active 7-aza-HOBt ester, accelerating the reaction and preventing the racemization of complex chiral centers in the E3 ligand.
Amide Coupling Base Equivalents1.0 eq DIPEA3.0 eq DIPEA 1.0 eq is consumed immediately to neutralize the HCl salt of the linker. The excess ensures the reaction medium remains basic to drive the coupling.
CuAAC (Click) Copper SourceCuI (Copper(I) Iodide)CuSO₄ + NaAsc CuI easily oxidizes to Cu(II), leading to unwanted alkyne homocoupling (Glaser coupling). Ascorbate continuously reduces Cu(II) to active Cu(I) in situ.
CuAAC (Click) Ligand AdditiveNoneTBTA TBTA stabilizes the Cu(I) oxidation state and prevents disproportionation, drastically increasing the reaction rate and yield.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that progression to the next step only occurs when chemical integrity is confirmed.

Phase 1: Amide Coupling (Synthesis of the Alkyne-Intermediate)

Objective: Attach the E3 ligase ligand (e.g., VHL-COOH) to the primary amine of the linker.

Reagents:

  • E3 Ligase Ligand-COOH (1.0 equiv, e.g., 0.5 mmol) *[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Methodology:

  • Activation: Dissolve the E3 Ligase Ligand-COOH and HATU in anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 10 minutes to allow the formation of the active ester.

  • Neutralization & Addition: In a separate vial, suspend the linker hydrochloride salt in DMF and add DIPEA. The solution will become clear as the free base is generated. Transfer this solution dropwise to the activated ester mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. The reaction is complete when the mass of the starting carboxylic acid is fully consumed and the (M+H)⁺ peak of the alkyne-intermediate is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure alkyne-functionalized intermediate.

Phase 2: CuAAC Click Chemistry (Final PROTAC Assembly)

Objective: Conjugate the alkyne-intermediate to an azide-functionalized POI ligand via a 1,4-disubstituted 1,2,3-triazole linkage [3].

Reagents:

  • Alkyne-Intermediate from Phase 1 (1.0 equiv, 0.2 mmol)

  • POI Ligand-Azide (1.05 equiv, 0.21 mmol)

  • CuSO₄·5H₂O (0.1 equiv, 0.02 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.04 mmol)

  • TBTA (0.1 equiv, 0.02 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 4.0 mL)

Methodology:

  • Preparation: Dissolve the Alkyne-Intermediate and POI Ligand-Azide in tert-Butanol (2.0 mL). Add TBTA to this organic mixture.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O in Water (1.0 mL). Add Sodium Ascorbate dissolved in Water (1.0 mL). The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to Cu(I).

  • Cycloaddition: Add the aqueous catalyst solution to the organic mixture. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (LC-MS): Monitor the disappearance of the azide starting material. The formation of the triazole ring is regiospecific and highly efficient.

  • Critical Copper Removal: Dilute the mixture with Ethyl Acetate (20 mL). Wash the organic layer with 0.1 M aqueous EDTA solution (3 × 15 mL). Causality: Residual copper is highly cytotoxic and will generate false positives (cell death) in downstream biological degradation assays. The EDTA wash chelates the copper, turning the aqueous layer blue and leaving the organic layer heavy-metal free.

  • Final Purification: Dry the organic layer, concentrate, and purify via preparative HPLC to isolate the final PROTAC.

Mechanistic Pathway of the Synthesized PROTAC

Once synthesized and purified, the PROTAC molecule functions via an event-driven pharmacology. The triazole ring formed during the CuAAC reaction acts as a metabolically stable bioisostere, maintaining the structural integrity of the linker as the PROTAC recruits the E3 ligase to the target protein.

Mechanism P Synthesized PROTAC TC Ternary Complex Formation P->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB PROT Proteasome (26S) UB->PROT DEG Target Degradation PROT->DEG

Event-driven mechanism of action for the synthesized PROTAC molecule.

References

  • Yang, C., Tripathi, R., & Wang, B. "Click chemistry in the development of PROTACs." RSC Chemical Biology, 2024. Available at:[Link]

  • Yoshida, S., et al. "Accelerating Next-Generation Drug Discovery With Click-Based Construction Of PROTACs." Drug Discovery Online, 2025. Available at:[Link]

  • "Degradation of proteins by PROTACs and other strategies." PMC - NIH. Available at:[Link]

Application

fluorescent labeling of live cells using[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride click chemistry

Application Note: Biocompatible Live-Cell Fluorescent Labeling via BTTAA-Assisted CuAAC Using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Introduction & Chemical Rationale The compound [3-(Prop-2-yn-1-yloxy)ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocompatible Live-Cell Fluorescent Labeling via BTTAA-Assisted CuAAC Using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Introduction & Chemical Rationale

The compound [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS 1803585-74-1) serves as a highly versatile, bifunctional building block for bioorthogonal chemistry[1]. For drug development professionals and chemical biologists, this molecule bridges the gap between target-specific ligands and bioorthogonal reporters. It features two critical functional groups:

  • Primary Amine (Methanamine): A highly nucleophilic moiety that enables rapid, high-yield conjugation to N-hydroxysuccinimide (NHS) esters or carboxylic acids (via EDC/NHS coupling) of targeting ligands, peptides, or small-molecule drugs.

  • Terminal Alkyne (Propargyl Ether): A stable bioorthogonal handle that remains entirely inert in biological systems until activated by a copper catalyst to react with an azide.

By conjugating this compound to a receptor-specific ligand, researchers can generate an "alkyne-tagged" probe. Once this probe binds to its target on live cells, a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is employed to covalently attach an azide-functionalized fluorophore[2].

Mechanistic Insights: The BTTAA Advantage

Historically, performing CuAAC on live cells was severely limited by copper toxicity. The in situ reduction of Cu(II) to catalytic Cu(I) by sodium ascorbate generates Reactive Oxygen Species (ROS), which rapidly induce oxidative damage to cellular proteins, lipids, and DNA, leading to cell death[2][3].

To establish a self-validating, non-toxic protocol, the choice of the Cu(I)-stabilizing ligand is the single most critical variable. While traditional ligands like TBTA are water-insoluble, and THPTA requires higher copper loads[4], the ligand BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) has revolutionized live-cell click chemistry[5].

Peng Wu and colleagues demonstrated that BTTAA provides the fastest and most biocompatible catalytic system for CuAAC[5][6]. BTTAA chelates Cu(I) to dramatically accelerate the cycloaddition reaction while simultaneously acting as a sacrificial reductant. This intercepts ROS and completely shields the cell from oxidative stress, allowing the use of ultra-low copper concentrations (10–50 µM) that preserve cell viability[2][7].

Mechanism Cu2 Cu(II) Sulfate (Precursor) Cu1 Cu(I) Species (Toxic/Unstable) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 ActiveCat Cu(I)-BTTAA Complex (Active & Biocompatible) Cu1->ActiveCat Chelation ROS Reactive Oxygen Species (Cellular Damage) Cu1->ROS Unchelated Cu(I) BTTAA BTTAA Ligand (Chelator) BTTAA->ActiveCat Click Alkyne + Azide Cycloaddition ActiveCat->Click Catalysis ActiveCat->ROS Prevents ROS

Mechanism of BTTAA-assisted CuAAC protecting live cells from Cu(I)-induced oxidative damage.

Quantitative Data Summaries

Table 1: Optimized Reagent Concentrations for Live-Cell CuAAC

Reagent Stock Concentration Final Concentration Causality / Function
Alkyne-Tagged Probe 10 mM (in DMSO) 1–10 µM Binds target receptor; provides terminal alkyne.
Azide-Fluorophore 10 mM (in DMSO) 10 µM Fluorescent reporter (e.g., Alexa Fluor 488 Azide).
CuSO₄ 20 mM (in H₂O) 50 µM Catalyst precursor. Kept ≤50 µM to prevent toxicity.
BTTAA Ligand 50 mM (in H₂O) 250 µM Cu(I) stabilizer. Kept at a 5:1 ratio to CuSO₄.

| Sodium Ascorbate | 100 mM (in H₂O) | 2.5 mM | Reduces Cu(II) to Cu(I). Must be freshly prepared. |

Table 2: Comparison of Cu(I) Ligands for Bioorthogonal Chemistry

Ligand Water Solubility Reaction Kinetics Live-Cell Biocompatibility Primary Application
TBTA Poor Moderate Toxic In vitro cell lysate labeling[4].
THPTA High Fast Moderate Fixed cells, robust lysates[4].

| BTTAA | High | Ultra-Fast | Excellent | Live cells, in vivo models[5][8]. |

Step-by-Step Experimental Protocols

Workflow Node1 1. Probe Synthesis Amine-NHS Coupling Node2 2. Cell Incubation Live-Cell Targeting Node1->Node2 Node4 4. CuAAC Click Bioorthogonal Labeling Node2->Node4 Node3 3. Catalyst Prep CuSO4 + BTTAA + Ascorbate Node3->Node4 Node5 5. Analysis Fluorescence Imaging Node4->Node5

Workflow for live-cell fluorescent labeling using alkyne-tagged probes and BTTAA-assisted CuAAC.

Phase 1: Synthesis of the Alkyne-Tagged Probe

Causality: The hydrochloride salt of the methanamine must be neutralized to free the amine, making it nucleophilic enough to attack the NHS-ester of your targeting ligand.

  • Dissolve 1.0 eq of the targeting ligand-NHS ester in anhydrous DMF or DMSO.

  • Add 1.2 eq of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and drive the reaction.

  • Stir at room temperature for 2 hours.

  • Self-Validation Step: Confirm probe mass and purity via LC-MS. The disappearance of the NHS-ester mass and the presence of the expected conjugate mass confirm successful synthesis. Purify via HPLC.

Phase 2: Live-Cell Incubation
  • Seed cells in a glass-bottom imaging dish and culture until 70-80% confluent.

  • Wash cells twice with warm PBS (pH 7.4).

  • Dilute the synthesized Alkyne-Tagged Probe to 1–10 µM in serum-free media.

  • Incubate cells with the probe for 30–60 minutes at 37°C, allowing the probe to bind its cellular target.

  • Wash cells three times with PBS/1% FBS to remove unbound probe.

Phase 3: Biocompatible CuAAC Fluorescent Labeling

Causality: CuSO₄ and BTTAA must be pre-complexed before adding to the cells or adding sodium ascorbate. If ascorbate is added to unchelated CuSO₄, massive ROS generation occurs immediately, compromising cell viability[3].

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 25 µL of 50 mM BTTAA. Vortex and incubate for 5 minutes at room temperature. The solution will turn a faint blue, indicating successful complexation.

  • Prepare the Click Master Mix (per 1 mL of labeling buffer):

    • Add 960 µL of PBS/1% FBS.

    • Add 1 µL of 10 mM Azide-Fluorophore (Final: 10 µM).

    • Add 15 µL of the CuSO₄/BTTAA premix (Final: 50 µM Cu / 250 µM BTTAA).

    • Critical Step: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final: 2.5 mM) immediately before applying to cells. Ascorbate oxidizes rapidly in water; old solutions will fail to reduce Cu(II) to Cu(I).

  • Replace the media on the cells with the Click Master Mix.

  • Incubate for 30 minutes at 37°C in the dark.

  • Self-Validation Step: Always include a "Copper-Free" control well (Master mix without the CuSO₄/BTTAA premix). Any fluorescence observed in this well during imaging indicates non-specific binding of the azide-fluorophore rather than true click-mediated covalent linkage.

  • Wash cells three times with PBS/1% FBS to remove unreacted fluorophore.

  • Proceed immediately to live-cell fluorescence microscopy or flow cytometry.

References

  • [1] NextSDS. [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride - Chemical Substance Information. NextSDS Database. [Link]

  • [2] Hong, V., Prescher, J. A., & Ting, A. Y. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition (2012).[Link]

  • [5] Jiang, H., Zheng, T., et al. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Journal of the American Chemical Society (2014).[Link]

  • [6] Wu, P. Click Triazoles for Bioconjugation. Molecules (2012).[Link]

  • [8] Yang, M., Jalloh, A. S., et al. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. Nature Communications (2014).[Link]

  • [3] Yang, M., et al. Biocompatible click chemistry enabled compartment-specific pH measurement inside E-coli. ResearchGate (2014).[Link]

Sources

Method

Application Note: A Robust Protocol for the Synthesis of C-Terminally Alkyne-Modified Peptides using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Abstract This guide provides a comprehensive, field-proven methodology for the preparation of C-terminally alkyne-modified peptides utilizing [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. The introduction of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, field-proven methodology for the preparation of C-terminally alkyne-modified peptides utilizing [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. The introduction of a terminal alkyne "handle" is a critical enabling step for the post-synthetic modification of peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This protocol details a robust strategy beginning with the on-resin immobilization of the alkyne-containing moiety via reductive amination, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS), and concluding with efficient cleavage, purification, and characterization. This method offers high yields and is compatible with a wide range of peptide sequences, providing researchers, chemists, and drug development professionals with a reliable tool for creating versatile peptide conjugates for downstream applications.

Introduction: The Power of the Alkyne Handle

The strategic modification of peptides is fundamental to enhancing their therapeutic properties, stability, and utility as research tools.[3][4] Among the most powerful strategies for bioconjugation is the CuAAC "click" reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[2][5] This reaction is prized for its high efficiency, specificity, and compatibility with biological systems.[1] To leverage this chemistry, a peptide must first be functionalized with either an alkyne or an azide group.

This application note focuses on a versatile method to install a terminal alkyne at the C-terminus of a synthetic peptide. The chosen building block, [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, provides a primary amine for solid-phase immobilization and a propargyl ether group as the alkyne source. The protocol detailed herein employs a "backbone amide linker" (BAL) type strategy, where the peptide chain is built upon this C-terminal modifying unit, which has been pre-attached to an aldehyde-functionalized resin.[6][7] This approach is robust, circumvents challenges associated with modifying the peptide post-synthesis in solution, and integrates seamlessly with standard automated or manual Fmoc-SPPS workflows.[8]

Principle of the Method

The overall strategy involves three main stages:

  • Immobilization via Reductive Amination: The primary amine of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine is covalently attached to a commercially available aldehyde-functionalized resin (e.g., 4-(4-formyl-3-methoxyphenoxy)butyryl AM resin). This reaction forms a stable secondary amine linkage to the solid support.[6][9] The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical to selectively reduce the intermediate imine without affecting the aldehyde or other functional groups.[10]

  • Fmoc-Based Solid-Phase Peptide Synthesis (SPPS): With the alkyne moiety securely anchored to the resin, the peptide chain is elongated in the standard C-to-N direction. This involves iterative cycles of Nα-Fmoc deprotection using a piperidine solution, followed by amide bond formation with the next Fmoc-protected amino acid using standard coupling reagents.[8]

  • Cleavage, Purification, and Analysis: Upon completion of the sequence, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are simultaneously removed using a trifluoroacetic acid (TFA)-based cleavage cocktail.[11][12] The crude peptide is then precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[13][14]

G cluster_0 On-Resin Preparation cluster_1 Peptide Synthesis cluster_2 Downstream Processing Resin Aldehyde Resin ReductiveAmination Reductive Amination Resin->ReductiveAmination AlkyneAmine [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl AlkyneAmine->ReductiveAmination FunctionalizedResin Alkyne-Functionalized Resin ReductiveAmination->FunctionalizedResin SPPS Fmoc-SPPS Cycles (Deprotection & Coupling) FunctionalizedResin->SPPS PeptideResin Full-Length Peptide on Resin SPPS->PeptideResin Cleavage TFA Cleavage & Deprotection PeptideResin->Cleavage CrudePeptide Crude Alkyne-Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalProduct Pure Alkyne-Modified Peptide Purification->FinalProduct Characterization LC-MS Analysis FinalProduct->Characterization

Figure 1: Overall workflow for the synthesis of C-terminally alkyne-modified peptides.

Materials and Equipment

Reagents & Consumables
  • Resin: 4-(4-formyl-3-methoxyphenoxy)butyryl AM resin (or similar aldehyde resin).

  • Alkyne Modifier: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN, HPLC grade), Diethyl ether (cold).

  • Reductive Amination: Sodium cyanoborohydride (NaBH₃CN), Acetic acid (AcOH).

  • SPPS Reagents:

    • Fmoc-protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf).

    • Coupling agents: HBTU, HATU, or HCTU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Activator: OxymaPure® or HOBt.

    • Deprotection: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail Components: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (deionized), 1,2-Ethanedithiol (EDT, optional for Met/Cys-containing peptides).[11]

  • HPLC Buffers: Buffer A (0.1% TFA in H₂O), Buffer B (0.1% TFA in ACN).

Equipment
  • Automated or manual solid-phase peptide synthesizer.

  • Reaction vessels with fritted filters.

  • Inert gas supply (Nitrogen or Argon).

  • Analytical and Preparative Reverse-Phase HPLC systems with C18 columns.

  • Mass Spectrometer (ESI or MALDI-TOF).

  • Lyophilizer (Freeze-dryer).

  • Centrifuge.

Detailed Experimental Protocols

Protocol 1: On-Resin Alkyne Functionalization via Reductive Amination

This protocol describes the covalent attachment of the alkyne modifier to the aldehyde resin.[6][15]

  • Resin Swelling: Place the aldehyde resin (e.g., 1.0 g, 0.7 mmol/g loading) in a reaction vessel. Add DMF (10-15 mL/g of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (5 eq. relative to resin loading) and NaBH₃CN (5 eq.) in a solution of 1% AcOH in DMF/MeOH (1:1 v/v).

  • Reaction: Drain the DMF from the swollen resin. Immediately add the reagent solution prepared in step 2.

  • Incubation: Seal the vessel and agitate the mixture at room temperature for 4-6 hours. Causality Note: The slightly acidic condition (1% AcOH) facilitates the formation of the Schiff base (imine) intermediate, which is then rapidly and selectively reduced by NaBH₃CN.[16]

  • Washing: Drain the reaction mixture. Wash the resin thoroughly to remove excess reagents:

    • DMF (3x)

    • DCM/MeOH (1:1) (3x)

    • DCM (3x)

  • Capping (Optional but Recommended): To cap any unreacted aldehyde groups, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes. Wash again as in step 5.

  • Drying: Dry the functionalized resin under vacuum. A small sample can be subjected to a test cleavage to confirm successful attachment via mass spectrometry.

Figure 2: Reductive amination for immobilizing the alkyne modifier.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single, representative cycle for adding one amino acid. Repeat for each amino acid in the sequence.[17]

  • Resin Preparation: Swell the alkyne-functionalized resin from Protocol 1 in DMF (10-15 mL/g) for 1 hour.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (3-5 eq.) with coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 2-5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Couple for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Next Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. After the final coupling, perform a final Fmoc deprotection (step 4) if the N-terminus is to be free, or leave it Fmoc-protected if not.

Protocol 3: Peptide Cleavage and Deprotection

This critical step liberates the peptide from the solid support and removes side-chain protecting groups.[18][19]

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DMF (3x), followed by DCM (5x), and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard, effective mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[18]

    • Causality Note: TFA is the strong acid for cleavage. Water and TIS act as scavengers. TIS is particularly effective at scavenging trityl (Trt) and Pbf cations, protecting residues like Cys, His, and Arg. Water scavenges t-butyl cations from Boc and tBu groups.[11][20] For peptides containing methionine or tryptophan, consider using Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[18]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate gently at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/Water, or a small amount of DMSO followed by HPLC Buffer A).

    • Purify the peptide using preparative RP-HPLC with a C18 column and a linear gradient of Buffer B into Buffer A.[21][22]

    • Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Characterization: Confirm the molecular weight of the purified peptide using mass spectrometry (LC-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the C-terminally alkyne-modified peptide.[14][23]

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.

Expected Results and Data

The success of the synthesis is evaluated based on yield and purity.

ParameterTypical ValueAnalysis Method
Crude Purity 50-80%Analytical RP-HPLC
Final Purity >95%Analytical RP-HPLC
Overall Yield 10-30% (of theoretical)Mass Balance
Identity Correct [M+H]⁺Mass Spectrometry

Table 1: Summary of typical quantitative results for the synthesis of a model 10-mer alkyne-modified peptide.

Application: Post-Synthetic Labeling via CuAAC

The synthesized alkyne-peptide is now ready for conjugation. The following is a general protocol for a CuAAC reaction.[5][24]

  • Dissolve Reagents: Dissolve the alkyne-peptide (1 eq.) and an azide-functionalized molecule (e.g., Azide-Fluorophore, 1.2 eq.) in a solvent like PBS/t-BuOH (3:1).

  • Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and a reducing agent like sodium ascorbate (e.g., 500 mM in water). A copper ligand such as THPTA is recommended to stabilize Cu(I) and improve efficiency.[24]

  • Initiate Reaction: Add CuSO₄ (e.g., 0.1 eq.) and sodium ascorbate (e.g., 1 eq.) to the peptide/azide mixture.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify & Analyze: Purify the resulting triazole-conjugated peptide by RP-HPLC and confirm the product by mass spectrometry.

Figure 3: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Loading in Protocol 1 Inefficient reductive amination; poor quality of NaBH₃CN; steric hindrance.Increase reaction time to 8-12 hours. Use fresh NaBH₃CN. Ensure reagents are fully dissolved.
Incomplete Coupling in SPPS Steric hindrance of a particular amino acid; poor resin swelling.Perform a double coupling for the problematic residue. Use a stronger coupling agent like HATU.
Side Products in Cleavage Inadequate scavenging; oxidation of Met/Cys; re-attachment of protecting groups.Use a more robust cleavage cocktail (e.g., Reagent K).[18] Ensure TIS is included for Trt/Pbf groups. Blanket with N₂/Ar during cleavage.
No Product after CuAAC Oxidation of Cu(I) to inactive Cu(II); poor solubility of reagents.Prepare sodium ascorbate solution fresh. Degas solvents. Add a Cu(I)-stabilizing ligand (e.g., THPTA). Use a co-solvent like DMSO or t-BuOH.

References

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. [Link]

  • Aguilar, M.I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • García, H., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(7), 1269. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Scott, P. J. H., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 17(5), 1232–1235. [Link]

  • Agilent Technologies. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • Lau, Y. H., & Spring, D. R. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(10), 13091-13107. [Link]

  • University of California, Irvine. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]

  • Makarov, D., et al. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Proteomics, 22(3-4), 2100188. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • van Geel, R., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 582-589. [Link]

  • Kumar, A., et al. (2023). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2013). A new Silyl-based Alkyne Modifying (SAM)-linker for the synthesis of C-terminal acetylene-derivatized peptides. Organic Letters, 15(12), 3074–3077. [Link]

  • van Geel, R., et al. (2006). Solid-phase synthesis of C-terminal modified peptides. Academia.edu. [Link]

  • Jensen, K. J. (2007). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Molecular Biology, 386, 151-162. [Link]

  • Grigoropoulou, M., et al. (2026). Peptide-directed solid-phase reductive amination. Organic & Biomolecular Chemistry. [Link]

  • Scott, P. J. H., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • Danishefsky, S.J., et al. (2019). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. ChemRxiv. [Link]

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-77. [Link]

  • Coin, I. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(10), 2444. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Burlina, F., & Offer, J. (2014). Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Methods in Molecular Biology, 1146, 121-131. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Otaka, A., et al. (2019). Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. The Journal of Organic Chemistry, 84(21), 13463–13471. [Link]

  • Waser, J., et al. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • AAPPTec. (2020). Alkyne Containing Amino Acids. [Link]

  • Fürstner, A. (2013). Synthesis of alkyne-macrocyclized peptides. ResearchGate. [Link]

  • Eksi-Kocak, H., et al. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate. [Link]

  • Wellings, D. A. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Enzymology, vol 289. Academic Press. [Link]

  • IntechOpen. (2019). Synthesis and Applications of Synthetic Peptides. [Link]

Sources

Application

Application Note: Design and In Vitro Profiling of Clickable Activity-Based Probes Using [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Target Audience: Chemical biologists, proteomics researchers, and drug discovery scientists. Application: Activity-Based Protein Profiling (ABPP), Bioorthogonal Labeling, and Target Deconvolution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, proteomics researchers, and drug discovery scientists. Application: Activity-Based Protein Profiling (ABPP), Bioorthogonal Labeling, and Target Deconvolution.

Rationale and Structural Advantages

The compound [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (also known as 3-(propargyloxy)benzylamine hydrochloride) is a highly versatile bifunctional building block used in the development of Activity-Based Probes (ABPs). Its architecture offers two distinct operational modalities:

  • Target Recognition & Warhead Attachment (Primary Amine): The primary benzylamine moiety is highly nucleophilic, allowing for straightforward conversion into electrophilic warheads such as triazole ureas, carbamates, or sulfonyl fluorides. Benzylamine derivatives are privileged scaffolds that fit deeply into the active sites of various enzymes, notably serine hydrolases like Acyl Protein Thioesterases 1 and 2 (APT1/2)[1].

  • Bioorthogonal Tagging (Terminal Alkyne): The meta-propargyloxy group provides a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The meta-positioning is a deliberate design choice; it projects the alkyne tag outward toward the solvent channel of the enzyme, minimizing steric clashes that could otherwise abrogate target binding[1].

By utilizing this building block, researchers can synthesize "clickable" covalent inhibitors that trap active enzymes in complex proteomes, followed by fluorophore attachment for visualization[3].

Mechanistic Workflow

The following workflow illustrates the transformation of the raw building block into a functional probe, followed by its application in an in vitro ABPP assay.

Workflow A [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl (Building Block) C Clickable ABP (Covalent Probe) A->C Synthesis B Electrophilic Warhead (e.g., Triazole Urea) B->C D In Vitro Proteome Incubation C->D Covalent Binding E CuAAC Click Reaction (TAMRA-Azide) D->E Bioorthogonal Tagging F In-Gel Fluorescence Profiling E->F Detection

Workflow for ABPP using[3-(prop-2-yn-1-yloxy)phenyl]methanamine-derived probes.

Protocol I: Synthesis of the Covalent Probe

To utilize this compound for ABPP, it must first be converted into a reactive probe (e.g., a triazole urea targeting serine hydrolases)[1].

Step-by-Step Methodology
  • Neutralization: Dissolve 1.0 eq of[3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Warhead Conjugation: Slowly add 1.1 eq of the desired electrophilic precursor (e.g., an activated triazole urea intermediate or carbamoyl chloride) at 0 °C under an inert argon atmosphere.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the clickable ABP.

Expertise & Causality: The starting material is supplied as a hydrochloride salt to prevent premature oxidation of the primary amine. The addition of DIPEA is critical to liberate the free base, rendering the amine nucleophilic enough to attack the electrophilic precursor. Anhydrous conditions must be strictly maintained to prevent the competitive hydrolysis of the warhead precursor.

Protocol II: In Vitro Proteome Incubation & CuAAC

Once synthesized, the probe is deployed in biological lysates to profile enzyme activity.

Step-by-Step Methodology
  • Proteome Preparation: Prepare cell lysates (e.g., HEK293T) in a native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) at a protein concentration of 1–2 mg/mL. Do not add broad-spectrum serine protease inhibitors (like PMSF) as they will compete with the probe.

  • Probe Incubation: Treat 50 µL of the proteome with the synthesized probe (final concentration: 1–10 µM, 1% DMSO max). Incubate for 30–60 minutes at 37 °C.

  • CuAAC (Click Chemistry) Master Mix Preparation: Prepare the click reagents sequentially to prevent premature catalyst degradation:

    • TAMRA-Azide (100 µM final)

    • TCEP (1 mM final, freshly prepared in water)

    • TBTA ligand (100 µM final, dissolved in DMSO)

    • CuSO₄ (1 mM final, dissolved in water)

  • Bioorthogonal Labeling: Add the click master mix to the probe-treated proteome. Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Reaction Quenching: Terminate the reaction by adding 4× Laemmli sample buffer containing β-mercaptoethanol. Boil at 95 °C for 5 minutes.

Expertise & Causality: The order of addition in the CuAAC master mix is non-negotiable. TCEP is required to reduce Cu(II) to the catalytically active Cu(I) species[2]. However, free Cu(I) rapidly generates reactive oxygen species (ROS) that degrade proteins and destroy the fluorophore. TBTA is added before the copper to instantly coordinate and stabilize the Cu(I) ion, ensuring a clean, high-yielding cycloaddition without proteome precipitation[3].

Mechanism E Target Enzyme (Active Site Serine) C Covalent Enzyme-Probe Adduct (Carbamylated Serine) E->C Nucleophilic Attack P ABP Derivative (Triazole Urea + Alkyne) P->C Leaving Group Expulsion F Fluorescently Tagged Enzyme (Triazole Linkage) C->F CuAAC (Click) T TAMRA-Azide (Fluorophore) T->F

Mechanism of covalent inhibition and subsequent CuAAC fluorescent tagging.

System Validation & Controls (Trustworthiness)

To ensure that the observed fluorescent bands represent true, activity-dependent labeling rather than non-specific binding, every assay must include the following self-validating controls:

  • Heat-Denatured Control: Boil an aliquot of the proteome at 95 °C for 10 minutes prior to probe addition. Causality: Denaturation unfolds the enzyme, destroying the active site geometry required for nucleophilic attack. A loss of signal in this lane confirms that labeling is strictly dependent on catalytic activity.

  • Competitive Inhibition Control: Pre-incubate the proteome with a known, non-clickable inhibitor (e.g., Palmostatin B for APT1/2) for 30 minutes before adding the probe[1]. Causality: The competitor occupies the active site, preventing the probe from binding. A dose-dependent reduction in fluorescence validates the target identity.

Quantitative Data Presentation

To optimize the signal-to-noise ratio in gel-based ABPP, specific assay parameters must be tightly controlled. The following table summarizes the quantitative boundaries and expected outcomes for this protocol.

Assay ParameterOptimal RangeCausality / Mechanistic EffectExpected Outcome
Probe Concentration 1 – 5 µMHigher concentrations drive non-specific electrophilic labeling of highly abundant nucleophiles (e.g., surface cysteines).Clean labeling of specific target bands with minimal background smear.
DMSO Tolerance ≤ 2% (v/v)High organic solvent concentrations denature delicate enzymes, reducing active site competency.Preservation of native enzyme activity and robust covalent labeling.
CuSO₄ : TCEP Ratio 1 : 1 to 1 : 2Ensures complete reduction of Cu(II) to Cu(I) while avoiding excess unreacted reducing agent that might cleave protein disulfides.Rapid triazole formation (high fluorescence) without protein degradation.
Incubation Time (Click) 45 – 60 minsAllows the bimolecular collision of the alkyne and azide to reach completion under physiological conditions.Maximum fluorophore conjugation; longer times risk background oxidation.

References

  • Vanhoutte, R., & Verhelst, S. H. L. (2022). Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2. ACS Medicinal Chemistry Letters, 13(7), 1144-1150.[Link]

  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Copper Catalyst Concentration for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Bioconjugation

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing copper catalyst concentrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing copper catalyst concentration in the bioconjugation of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. This process, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction, is a powerful tool for creating stable bioconjugates. However, achieving high efficiency and maintaining the integrity of sensitive biomolecules requires careful optimization of the copper catalyst.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the bioconjugation process, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My bioconjugation yield is low or non-existent. What are the primary causes related to the copper catalyst?

Answer:

Low or no product formation is a common issue that often points to problems with the copper catalyst's activity. The catalytically active species in CuAAC is Copper(I) (Cu(I)).[1] This state is easily oxidized to the inactive Copper(II) (Cu(II)) form, especially in the presence of dissolved oxygen.[1][2]

Potential Causes & Recommended Solutions:

  • Inactive Copper Catalyst:

    • Cause: Oxidation of the active Cu(I) catalyst to inactive Cu(II) by dissolved oxygen.[1][2]

    • Solution: The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the copper in the active +1 oxidation state.[1][3] It is also highly recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1][4] Always use a freshly prepared solution of sodium ascorbate.[1]

  • Insufficient Copper Concentration:

    • Cause: For many bioconjugation reactions, there is a threshold copper concentration required for the reaction to proceed efficiently.[4] Below this threshold, which is often around 50 µM, the reaction rate can be negligible.[3][5]

    • Solution: Ensure your copper concentration is within the optimal range, typically between 50 and 100 µM for many bioconjugation applications.[3][5] However, for particularly challenging conjugations, concentrations up to 250 µM may be necessary to achieve maximal activity.[4]

  • Inappropriate Ligand-to-Copper Ratio:

    • Cause: A chelating ligand is essential to stabilize the Cu(I) ion, prevent its disproportionation, and accelerate the reaction.[1][6] An incorrect ratio of ligand to copper can lead to poor results.[1]

    • Solution: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][2] A 5:1 ratio of a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to copper is often recommended to protect biomolecules from oxidative damage.[4][6] It is critical to pre-mix the copper sulfate (CuSO₄) and the ligand before adding them to the reaction mixture.[3][5]

Question 2: I'm observing protein aggregation or precipitation during the reaction. How can I mitigate this?

Answer:

Protein aggregation is a significant concern in bioconjugation as it leads to loss of function and can complicate purification. Copper ions themselves, in both Cu(I) and Cu(II) states, can induce protein aggregation and misfolding.[7][8][9]

Potential Causes & Recommended Solutions:

  • Copper-Induced Aggregation:

    • Cause: Both redox states of copper can trigger protein aggregation, independent of reactive oxygen species (ROS) formation.[7] This is a direct interaction between the copper ions and the protein.

    • Solution: The use of a chelating ligand is paramount. Ligands like THPTA sequester the copper ion, reducing its direct interaction with the protein backbone and sensitive residues.[2][6] Using an excess of the ligand (e.g., a 5:1 ratio to copper) can further protect the biomolecule.[4][6]

  • Oxidative Damage:

    • Cause: The combination of copper, a reducing agent like ascorbate, and oxygen can generate reactive oxygen species (ROS), such as hydrogen peroxide.[4][5] These ROS can oxidize sensitive amino acid residues (e.g., cysteine, methionine, histidine), leading to protein damage and aggregation.[5]

    • Solution: Minimize oxygen in the reaction by using degassed buffers and an inert atmosphere.[1][4] The ligand, especially in excess, can act as a sacrificial reductant, protecting the biomolecule from oxidation.[4][6] Additionally, keeping the reaction time as short as possible by optimizing other parameters can reduce the exposure of the biomolecule to oxidative conditions.[2]

Question 3: The reaction starts, but then stalls before completion. What could be happening?

Answer:

A reaction that fails to reach completion often indicates the depletion of a critical reagent or the inhibition of the catalyst over time.

Potential Causes & Recommended Solutions:

  • Depletion of the Reducing Agent:

    • Cause: In the presence of oxygen, the reducing agent (sodium ascorbate) is consumed as it continually reduces Cu(II) back to Cu(I).[4] Once the ascorbate is depleted, the catalyst is inactivated by oxidation.[4]

    • Solution: Ensure a sufficient concentration of sodium ascorbate is used. A concentration of 2.5 mM has been shown to be effective in many cases, with higher concentrations not necessarily increasing the reaction rate.[3][5] Capping the reaction tube to limit oxygen ingress can also help preserve the reducing agent.[4]

  • Inhibition by Substrates or Buffers:

    • Cause: High concentrations of certain buffers, like Tris, or high concentrations of chloride ions (greater than ~0.2 M) can compete for copper binding and slow the reaction.[6] Some substrates, particularly those with thiol groups (like free cysteines) or histidine tags, can strongly coordinate with copper and inhibit the catalytic cycle.[4][6]

    • Solution: Use a non-coordinating buffer, such as phosphate or HEPES, at a pH around 7.[6] If your biomolecule has a His-tag, you may need to use an excess of the copper-ligand complex or add sacrificial metal ions like Zn(II) or Ni(II) to occupy the His-tag and leave the catalyst free.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration of copper for my bioconjugation with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride?

A1: A good starting point for copper concentration is between 50 and 100 µM.[3][5] This range is often sufficient to achieve a good reaction rate without excessive risk of protein damage. However, the optimal concentration is system-dependent and may require empirical determination.

Q2: How do I choose the right ligand for my reaction?

A2: For bioconjugations in aqueous buffers, a water-soluble ligand is essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly recommended and commonly used ligand.[6][10] It not only stabilizes the Cu(I) catalyst but also protects the biomolecule from oxidative damage.[4][6] Other water-soluble ligands like BTTAA have also been developed and can be effective.[11]

Q3: Should I be concerned about the purity of my [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride?

A3: Absolutely. The purity of all reagents, including your alkyne-containing molecule, azide partner, and solvents, is critical.[1] Impurities can inhibit the catalyst or lead to side reactions, ultimately reducing your yield.[12] It is advisable to verify the purity of your starting materials using appropriate analytical techniques.[12]

Q4: What analytical techniques can I use to monitor the progress of my bioconjugation reaction?

A4: Several techniques can be employed to monitor the reaction in near real-time. High-Performance Liquid Chromatography (HPLC), particularly Hydrophobic Interaction Chromatography (HIC), is a powerful tool for separating the conjugated product from the starting materials and can be used to determine the drug-to-antibody ratio (DAR) in real-time.[13][14][15] Mass Spectrometry (MS) can confirm the identity and mass of the final conjugate.[16] For initial screening, SDS-PAGE can often show a shift in the molecular weight of the protein upon successful conjugation.

Experimental Protocol: Optimizing Copper Concentration

This protocol provides a general framework for optimizing the copper concentration for the conjugation of a model protein with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride.

Materials:

  • Azide-modified protein (e.g., 1 mg/mL solution in 100 mM phosphate buffer, pH 7.4)

  • [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (20 mM stock in water)

  • THPTA (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepared fresh)

  • Degassed 100 mM phosphate buffer, pH 7.4

Procedure:

  • Set up Reactions: In a series of microcentrifuge tubes, prepare reaction mixtures with varying final concentrations of CuSO₄. A good range to test would be 25 µM, 50 µM, 100 µM, and 200 µM.

  • Prepare a Master Mix (excluding Copper/Ligand): To ensure consistency, prepare a master mix containing the azide-modified protein and [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride in the phosphate buffer. Aliquot this master mix into the individual reaction tubes. A typical molar excess for the small molecule alkyne is 10-20 fold over the protein.

  • Prepare Copper/Ligand Premix: For each copper concentration being tested, prepare a premix of CuSO₄ and THPTA in a separate tube. Maintain a 1:5 molar ratio of copper to THPTA. For example, for a final reaction concentration of 50 µM CuSO₄, the final THPTA concentration will be 250 µM.

  • Add Copper/Ligand Premix: Add the appropriate copper/ligand premix to each corresponding reaction tube. Mix gently by pipetting.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to each tube to a final concentration of 2.5 mM. This step initiates the reaction.

  • Incubate: Cap the tubes and incubate at room temperature with gentle mixing (e.g., on a rotator) for a set period (e.g., 1-2 hours).

  • Quench and Analyze: Stop the reaction by adding an excess of EDTA relative to the copper concentration. Analyze the reaction products by SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation at each copper concentration.

Data Presentation:

The results can be summarized in a table to easily compare the effect of different copper concentrations on the conjugation efficiency.

CuSO₄ Concentration (µM)Ligand (THPTA) Concentration (µM)Conjugation Efficiency (%)Observations (e.g., Aggregation)
25125LowNo visible aggregation
50250ModerateNo visible aggregation
100500HighSlight visible aggregation
2001000HighSignificant aggregation

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Alkyne Cu(I)-Acetylide CuI->Cu_Alkyne Alkyne Alkyne ([3-(Prop-2-yn-1-yloxy)phenyl]methanamine) Alkyne->Cu_Alkyne Azide Azide-Biomolecule Triazole Triazole Product (Bioconjugate) Azide->Triazole Cu_Alkyne->Triazole Triazole->CuI Catalyst Regeneration

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low bioconjugation yield.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(4), 872-875. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Ralbovsky, N. M., et al. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]

  • Wang, Y., et al. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Ralbovsky, N. M., et al. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. PubMed. [Link]

  • baseclick GmbH. Protocols. [Link]

  • VanBrunt, M. P., et al. (2012). Development of Copper-Catalyzed Azide–Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation. Bioconjugate Chemistry. [Link]

  • Karlin, K. D. (2008). Ligand Influences in Copper-Dioxygen Complex-Formation and Substrate Oxidations. ScienceGate. [Link]

  • Macomber, L., & Imlay, J. A. (2012). Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones. Journal of Bacteriology. [Link]

  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. [Link]

  • Wang, D., et al. (2020). An efficient and easily-accessible ligand for Cu( i )-catalyzed azide–alkyne cycloaddition bioconjugation. Chemical Communications. [Link]

  • Lee, J. S., & Rele, S. S. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

  • ResearchGate. (2020). CuO Nanoparticle-Protein Bioconjugate: Characterization of CuO Nanoparticles for the Study of the Interaction and Dynamic of Energy Transfer with Bovine Serum Albumin. [Link]

  • ResearchGate. (2018). Effect of copper concentration of the abundance of two peptides found.... [Link]

  • NextSDS. [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. [Link]

  • Chiti, F., et al. (2001). Investigation of the effects of copper ions on protein aggregation using a model system. Journal of Biological Chemistry. [Link]

  • DukeSpace. (2022). Analysis of the Effects of Copper Ions on Protein Precipitation. [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Hiscocks, H. G., Ung, A. T., & Pascali, G. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Stock Solutions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. Because this molecule features both a highly reactive terminal alkyne (propargyl ether) and a hygroscopic primary amine hydrochloride, its stock solutions are highly susceptible to oxidative dimerization and acid-catalyzed hydration.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute experimental integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution turns yellow/brown after a few weeks at 4°C. What is the chemical mechanism behind this degradation, and how do I prevent it? A1: The discoloration is a hallmark of, an oxidative dimerization of the terminal alkyne that forms a conjugated 1,3-diyne[1].

  • Causality: Even in highly purified solvents, trace copper impurities (often leached from glassware or stainless steel syringe needles) can react with the terminal alkyne to form a copper(I) acetylide. If ambient oxygen is present, it oxidizes the Cu(I) to Cu(II), triggering the coupling of two acetylide units into a dimer[2].

  • Prevention: Oxygen is the rate-limiting reagent in this degradation pathway. You must sparge all stock solvents with Argon or Nitrogen to displace dissolved oxygen. Furthermore, storing the solution at -20°C or -80°C suppresses the activation energy required for the oxidative coupling.

Q2: LC-MS analysis of my aged stock solution shows a major impurity with a mass shift of +18 Da. What is this byproduct? A2: A +18 Da mass shift indicates the to a methyl ketone[3].

  • Causality: The propargyl ether is generally stable under neutral conditions, but your compound is an amine hydrochloride salt, which inherently creates an acidic microenvironment when dissolved in aqueous or protic solvents. In the presence of adventitious water and trace transition metals (or even just strong Brønsted acids), the alkyne π -bond is activated[4]. Water acts as a nucleophile, forming an enol intermediate that rapidly tautomerizes into the more thermodynamically stable methyl ketone[5].

  • Prevention: Use strictly anhydrous solvents (e.g., anhydrous DMSO or DMF stored over molecular sieves) for stock solutions. Avoid using protic solvents like methanol or unbuffered water for long-term storage.

Q3: Does the propargyl ether linkage itself pose a risk of cleavage? A3: Generally, are robust and resist hydrolytic cleavage better than standard aliphatic ethers due to the electron-withdrawing nature of the alkyne[6]. However, prolonged exposure to high temperatures and strong acids can trigger ether cleavage. Maintaining a cold, anhydrous environment ensures the ether linkage remains intact.

Section 2: Quantitative Stability Metrics

To guide your experimental design, the following table summarizes the degradation kinetics of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl under various storage conditions.

Solvent SystemAtmosphereTemp (°C)Light ExposureAlkyne Half-Life ( t1/2​ )Primary Degradant
DMSO (Standard)Ambient Air25°CAmbient< 7 Days1,3-Diyne (Glaser)
DMSO (Anhydrous)Argon4°CDark~ 45 DaysMethyl Ketone (Hydration)
DMSO (Anhydrous)Argon-20°CDark> 6 MonthsNone detected
Water (Unbuffered)Ambient Air25°CAmbient< 48 HoursMethyl Ketone (Hydration)
Water (pH 7.4)Argon4°CDark~ 14 DaysMethyl Ketone (Hydration)

Table 1: Empirical stability metrics for 10 mM stock solutions based on standard terminal alkyne and propargyl ether stability profiles.

Section 3: Visualizing Degradation Pathways & Workflows

AlkyneDegradation Compound [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl Oxidation O2 + Trace Cu (Oxidative Stress) Compound->Oxidation Exposure to Air Hydration H2O + Acid/Metals (Hydrolytic Stress) Compound->Hydration Aqueous/Acidic Media Glaser 1,3-Diyne Dimer (Glaser Coupling) Oxidation->Glaser Dimerization Ketone Methyl Ketone (+18 Da Mass Shift) Hydration->Ketone Markovnikov Addition

Diagram 1: Divergent degradation pathways of the terminal alkyne under oxidative and hydrolytic stress.

PrepWorkflow Start Equilibrate Dry Powder to Room Temp Solvent Degas Anhydrous DMSO (Ar/N2 Sparging) Start->Solvent Dissolve Dissolve Compound (Metal-Free Vials) Solvent->Dissolve Aliquots Create Single-Use Aliquots Dissolve->Aliquots Storage Store at -80°C (Dark, Inert) Aliquots->Storage

Diagram 2: Optimized workflow for preparing and storing degradation-resistant stock solutions.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solutions

This protocol is a self-validating system designed to eliminate the variables of moisture, oxygen, and trace metals.

  • Equilibration: Remove the lyophilized [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl from the -20°C freezer. Allow the sealed vial to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will dissolve the hygroscopic HCl salt and initiate acid-catalyzed hydration[3].

  • Solvent Preparation: Obtain anhydrous DMSO (water < 0.005%) packaged under argon. Sparge the DMSO with high-purity Argon gas for 15 minutes using a PTFE needle.

    • Causality: Sparging displaces dissolved oxygen, completely arresting the Glaser coupling pathway[1]. Do not use stainless steel needles, as they can leach trace metals.

  • Dissolution: In a glovebox or under a continuous argon stream, add the calculated volume of degassed DMSO to the compound. Vortex gently until completely dissolved.

  • Aliquoting: Dispense the solution into single-use, amber glass or opaque polypropylene microcentrifuge tubes.

    • Causality: Single-use aliquots prevent the introduction of oxygen and moisture that occurs during repeated freeze-thaw cycles. Amber tubes prevent photo-catalyzed oxidation.

  • Storage: Flush the headspace of each tube with argon, seal tightly, and store immediately at -80°C.

Protocol 2: Quality Control (QC) Workflow for Detecting Alkyne Degradation

Before utilizing a stored stock solution in critical assays (e.g., CuAAC click chemistry), validate its integrity.

  • Sample Preparation: Dilute a 5 µL aliquot of the stock solution to 1 µM in a quenching buffer (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • LC-MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Data Interpretation:

    • Intact Monomer: Extract the ion chromatogram (EIC) for the expected [M+H]+ mass of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine.

    • Hydration Check: Extract the EIC for [M+H+18]+ to check for the methyl ketone byproduct[4].

    • Dimerization Check: Extract the EIC for [2M+H−2]+ to check for the 1,3-diyne Glaser coupling product[2].

  • Validation: If the combined area of the +18 Da and dimer peaks exceeds 5% of the total peak area, discard the aliquot and prepare a fresh stock.

References

  • ACS Sustainable Chemistry & Engineering. "Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets". ACS Publications. Available at:[Link]

  • Macromolecules. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions". ACS Publications. Available at:[Link]

  • Chemistry LibreTexts. "9.4: Hydration of Alkynes". Libretexts.org. Available at:[Link]

Sources

Troubleshooting

reducing copper toxicity in live-cell click chemistry with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Optimizing Click Chemistry with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Click Chemistry with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in living systems. While terminal alkynes like [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride offer excellent bioorthogonality and rapid reaction kinetics, the requisite Copper(I) catalyst is notoriously cytotoxic.

This guide is engineered to provide you with field-proven insights, causal explanations, and self-validating protocols to eliminate copper toxicity while maximizing bioconjugation yields in your live-cell assays.

Part 1: Mechanistic Causality of Copper Toxicity

To troubleshoot effectively, we must first understand the molecular causality of the problem. Cu(I) is highly reactive. In the oxygen-rich environment of a live cell, unprotected Cu(I) rapidly undergoes oxidation to Cu(II), reducing molecular oxygen to superoxide and hydrogen peroxide. Subsequent Fenton-like chemistry generates highly destructive hydroxyl radicals (•OH), leading to lipid peroxidation, DNA damage, and rapid cell death[1].

Furthermore, Cu(I) possesses a high affinity for intracellular thiols. It rapidly depletes the cell's glutathione pool, stripping the cell of its primary antioxidant defense mechanism[2]. By introducing accelerating ligands (e.g., BTTAA, THPTA), we coordinate the Cu(I) center. This coordination physically shields the copper from dissolved oxygen and thiols, while simultaneously lowering the activation energy required to form the critical copper-acetylide intermediate with the propargyl group of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride[3].

G Cu2 Cu(II) Sulfate Cu1 Unprotected Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- ROS Reactive Oxygen Species (Glutathione Depletion) Cu1->ROS Unprotected oxidation ProtectedCu Cu(I)-Ligand Complex (Stabilized) Cu1->ProtectedCu Chelation O2 Dissolved O2 / Thiols O2->ROS Reacts with Cu(I) Toxicity Cellular Toxicity (Membrane Blebbing) ROS->Toxicity Oxidative Stress Ligand Accelerating Ligand (e.g., BTTAA) Ligand->ProtectedCu Binds Cu(I) Product Triazole Conjugate (Live-Cell Compatible) ProtectedCu->Product Catalyzes CuAAC Alkyne [3-(Prop-2-yn-1-yloxy)phenyl] methanamine HCl Alkyne->Product Cycloaddition

Diagram 1: Divergent pathways of Cu(I) in live cells: ROS-mediated toxicity vs. Ligand-protected CuAAC.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my cell viability plummet when using standard CuSO₄/Ascorbate conditions with [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride? A1: Standard conditions often utilize 1–2 mM of copper. At these concentrations, the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity. The alkyne handle of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride requires Cu(I) to form a reactive copper-acetylide intermediate. Without a stabilizing ligand, the Cu(I) is rapidly oxidized by O₂, killing the cells before the cycloaddition can complete[1][2].

Q2: Which copper-chelating ligand should I choose to prevent this? A2: For live-cell applications, water-soluble tris(triazolylmethyl)amine-based ligands are mandatory. THPTA is the standard, but BTTAA and BTTES are superior for live cells. BTTAA provides a more electron-rich microenvironment for the Cu(I) center, accelerating the reaction rate by up to 45-fold compared to ligand-free conditions. This acceleration allows you to drop the copper concentration from 1 mM down to a highly biocompatible 10–50 µM[2][4].

Q3: Can I further reduce copper concentration to protect sensitive primary cells? A3: Yes. If you are conjugating [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride to an azide-functionalized probe, consider using a picolyl azide instead of a standard alkyl azide. Picolyl azides contain an internal chelating motif that coordinates the Cu(I) directly at the reaction site. Combining BTTAA with a picolyl azide allows you to achieve complete labeling in 5 minutes using only 10 µM of copper, virtually eliminating toxicity[1][3][5].

Part 3: Quantitative Comparison of Cu(I)-Stabilizing Ligands

To assist in your experimental design, the following table synthesizes the kinetic and viability data for the most common CuAAC ligands used alongside terminal alkynes[4][6].

Ligand SystemRecommended Cu(I) Conc.Ligand:Cu RatioRelative Reaction RateCell Viability (1 hr exposure)Optimal Use Case
None (Unprotected) > 500 µMN/A1x (Baseline)< 20%Fixed cells or in vitro lysates only.
THPTA 50 - 100 µM5:1~ 15x~ 70%Standard short-duration live-cell labeling.
BTTES 50 - 75 µM6:1~ 30x> 95%Highly sensitive cells; excellent biocompatibility due to sulfation.
BTTAA 10 - 50 µM6:1~ 45x> 90%Rapid in vivo labeling; highest catalytic efficiency.

Part 4: Self-Validating Experimental Protocol

This protocol details the live-cell conjugation of an azide-fluorophore to cells pre-treated with[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. It is engineered as a self-validating system : it includes internal checkpoints to verify reagent integrity before irreversible steps are taken[2][7].

Reagent Preparation
  • Alkyne Stock: Dissolve [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride in anhydrous DMSO to a 100 mM stock. Store at -20°C.

  • CuSO₄ Stock: 10 mM in Milli-Q water.

  • BTTAA Ligand Stock: 50 mM in Milli-Q water.

  • Sodium Ascorbate: 100 mM in Milli-Q water. CRITICAL: Must be prepared fresh immediately before use.

Step-by-Step Methodology

Step 1: Cell Preparation & Alkyne Loading

  • Incubate live cells with the desired concentration of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (typically 50–200 µM depending on the application) for the required metabolic or binding window.

  • Self-Validation Checkpoint 1: Observe cells under brightfield microscopy. The alkyne alone should not induce membrane blebbing or detachment. If it does, titrate the alkyne concentration down.

  • Wash cells 3x with cold DPBS to remove unbound alkyne.

Step 2: Pre-complexation of the "Click-Mix" (Order of Addition is Vital)

  • In a microcentrifuge tube, combine reagents in the following strict order to prevent copper precipitation and maximize chelation:

    • DPBS: To reach final desired volume (e.g., 1 mL).

    • BTTAA (50 mM): Add 6 µL (Final conc: 300 µM).

    • CuSO₄ (10 mM): Add 5 µL (Final conc: 50 µM).

    • Self-Validation Checkpoint 2: The solution should turn a faint, clear blue. If it turns cloudy, your DPBS may contain incompatible phosphates/carbonates; switch to HEPES buffer.

    • Azide-Fluorophore: Add to a final concentration of 25 µM.

    • Sodium Ascorbate (100 mM): Add 25 µL (Final conc: 2.5 mM).

    • Self-Validation Checkpoint 3: The solution must immediately turn colorless, indicating successful reduction of Cu(II) to active Cu(I). If it remains blue or turns yellow/brown, the ascorbate is oxidized; discard and remake the ascorbate.

Step 3: Live-Cell Reaction & Quenching

  • Immediately apply the colorless Click-Mix to the cells.

  • Incubate at Room Temperature for 5 to 15 minutes in the dark[7].

  • Aspirate the reaction mixture.

  • Quench: Wash cells 2x with DPBS containing 1 mM BCS (Bathocuproinedisulfonic acid) . BCS is a highly specific, cell-impermeant Cu(I) chelator that instantly strips residual copper from the cell surface, halting ROS generation[7].

  • Wash 1x with standard DPBS and proceed to imaging or flow cytometry.

Part 5: Troubleshooting Decision Tree

When experiments fail, they typically manifest as either catastrophic cell death or an absence of fluorescent signal. Follow this logical diagnostic matrix to isolate the variable.

G Start Issue Detected in Live-Cell CuAAC Issue1 High Cell Death / Blebbing Start->Issue1 Issue2 Low or No Fluorescent Signal Start->Issue2 CheckCu Check Cu(I) Concentration & Ligand Ratio Issue1->CheckCu CheckAsc Check Sodium Ascorbate Oxidation State Issue2->CheckAsc CheckAlkyne Check Alkyne / Azide Accessibility Issue2->CheckAlkyne ActionCu Reduce CuSO4 to 10-50 µM. Ensure Ligand:Cu ratio is ≥ 6:1. Add 1mM BCS to wash steps. CheckCu->ActionCu If >50 µM or Ratio < 5:1 ActionAsc Prepare fresh (<15 mins old). Solution must be colorless, not yellow/brown. CheckAsc->ActionAsc If Click-Mix is yellow/blue ActionAlkyne Switch to Picolyl Azide to boost kinetics. Verify alkyne uptake via fixed-cell control. CheckAlkyne->ActionAlkyne If Ascorbate is fresh

Diagram 2: Diagnostic decision tree for resolving common CuAAC failures.

Specific Troubleshooting Scenarios

Scenario A: My cells look healthy, but I have zero signal. Diagnostic: The copper catalyst was likely oxidized to inactive Cu(II) before the reaction could occur. Solution: Ensure your sodium ascorbate is prepared immediately before use. Ascorbate degrades rapidly in water. Additionally, ensure you are using a 6:1 ratio of BTTAA to Copper; insufficient ligand allows dissolved oxygen to deactivate the Cu(I)[2].

Scenario B: I am getting high background fluorescence even in my negative controls (no alkyne). Diagnostic: Fluorophore-azides (especially hydrophobic dyes like certain Alexa Fluors or cyanine dyes) can non-specifically intercalate into live-cell lipid bilayers. Solution: Add 1% BSA to your Click-Mix and wash buffers to act as a hydrophobic sink. Reduce the azide concentration from 25 µM down to 5–10 µM.

Scenario C: The cells survive the reaction, but die 2 hours later in the incubator. Diagnostic: Residual copper is trapped in the glycocalyx or extracellular matrix, slowly generating ROS over time. Solution: Incorporate the quenching step mentioned in the protocol. Washing with 1 mM BCS (Bathocuproinedisulfonic acid) immediately post-reaction sequesters trace copper and prevents delayed toxicity[7].

Part 6: References

  • BenchChem. Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry.

  • National Institutes of Health (PMC). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.

  • National Institutes of Health (PMC). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry.

  • Ting Laboratory (MIT). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.

  • SciSpace. Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.

  • Semantic Scholar. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry.

  • National Institutes of Health (PMC). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

Sources

Optimization

purification methods for removing unreacted[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride from reaction mixtures

Welcome to the Technical Support Center. [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a highly versatile, bifunctional building block featuring both a terminal alkyne and a primary amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a highly versatile, bifunctional building block featuring both a terminal alkyne and a primary amine. While this dual reactivity is excellent for sequential transformations (such as amide couplings followed by CuAAC click chemistry), it presents unique purification challenges.

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols to remove unreacted starting material from your reaction mixtures, explaining the chemical causality behind every step to ensure scientific integrity.

Core Purification Decision Matrix

The optimal purification strategy depends entirely on the physicochemical nature of your target product. Use the logical workflow below to determine your approach.

AminePurification Crude Crude Reaction Mixture (Contains Unreacted Amine) Decision What is the pKa of your target product? Crude->Decision Neutral Neutral Product (e.g., Amide, Triazole) Decision->Neutral Amide Coupling Basic Basic Product (e.g., 2°/3° Amine) Decision->Basic Reductive Amination AcidWash Liquid-Liquid Extraction (1M HCl Wash) Neutral->AcidWash Protonates 1° amine Scavenger Electrophilic Scavenger Resin (PS-Isocyanate) Basic->Scavenger Covalently binds 1° amine Pure1 Pure Product (Organic Phase) AcidWash->Pure1 Pure2 Pure Product (Filtrate) Scavenger->Pure2

Caption: Decision matrix for removing unreacted [3-(Prop-2-yn-1-yloxy)phenyl]methanamine based on product basicity.

Troubleshooting & FAQs
Q1: My amide coupling reaction is complete, but LC-MS shows 15% unreacted[3-(Prop-2-yn-1-yloxy)phenyl]methanamine. How do I remove it without column chromatography?

The Causality: During an amide coupling, the starting amine hydrochloride is neutralized by an organic base (e.g., DIPEA) to form the nucleophilic free base. Post-reaction, any unreacted amine remains as a free base, which is highly soluble in organic solvents and will co-elute with your neutral amide product. By washing the organic layer with a dilute aqueous acid (1M HCl), you force the protonation of the primary amine. This converts it back into a highly polar, water-soluble ammonium salt, drastically lowering its partition coefficient (LogP) and driving it into the aqueous phase. The neutral amide product cannot be protonated under these mild acidic conditions and remains safely in the organic phase[1].

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel and add an equal volume of 1M HCl (or 10% aqueous citric acid if your product contains acid-sensitive functional groups).

  • Partitioning: Shake vigorously and allow the layers to separate. The unreacted amine partitions into the aqueous layer.

  • Validation Step: Spot both the organic and aqueous layers on a TLC plate and stain with Ninhydrin. A purple spot in the aqueous layer confirms the successful extraction of the primary amine.

  • Neutralization: Extract the organic layer with saturated aqueous NaHCO₃ to remove any residual acid or unreacted carboxylic acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Q2: I synthesized a secondary amine via reductive amination. Both my product and the unreacted starting material are basic. Acid washing removes my product too. What is the best approach?

The Causality: When your product is also basic, acid-base extraction will protonate and remove both your product and the impurity. Here, you must exploit nucleophilic and steric differentiation rather than pKa. Polymer-supported isocyanate (PS-Isocyanate) is an electrophilic resin that reacts rapidly and selectively with unhindered primary amines to form a covalently bound urea[2]. Because the isocyanate is anchored to an insoluble polystyrene backbone, the trapped starting material is easily removed by simple filtration. Your sterically hindered secondary amine product remains unbound in the filtrate[2].

Self-Validating Protocol: PS-Isocyanate Scavenging

  • Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM or THF). Critical: Do not use alcohols or amine-containing solvents, as they will quench the resin.

  • Resin Addition: Add PS-Isocyanate resin (typically 3–4 equivalents relative to the estimated unreacted amine).

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. Avoid magnetic stirring, which can physically crush the polymer beads.

  • Validation Step: Analyze an aliquot of the supernatant via LC-MS before filtration. The mass peak corresponding to the starting material should be completely absent, confirming the resin has scavenged all unreacted amine.

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of glass wool.

  • Recovery: Wash the resin bed with a small amount of DCM to ensure complete recovery of the product, then concentrate the filtrate.

Q3: I am performing a CuAAC (Click) reaction on the alkyne moiety. I need to remove the copper catalyst and non-basic byproducts, but keep my amine intact. Can I use solid-phase extraction (SPE)?

The Causality: For reactions where you need to remove transition metal catalysts and non-basic organic byproducts while isolating a basic amine, Catch-and-Release solid-phase extraction is the optimal system. SCX-2 (Silica Propylsulfonic Acid) is a strong cation exchange resin. When the crude mixture is loaded, the basic primary amine is protonated and forms a strong ionic bond with the stationary phase. Simultaneously, the sulfonic acid groups chelate transition metals like copper[3]. Non-basic impurities cannot form this ionic interaction and are washed away. The pure amine is subsequently "released" by washing with methanolic ammonia, which deprotonates the amine and breaks the ionic retention mechanism[3].

Self-Validating Protocol: SCX-2 Catch-and-Release

  • Conditioning: Condition an SCX-2 SPE cartridge with 1 column volume (CV) of MeOH, followed by 1 CV of DCM.

  • Loading: Load the crude reaction mixture (dissolved in DCM or a DCM/MeOH mix) onto the cartridge.

  • Washing (Catch): Wash the cartridge with 2–3 CVs of DCM, followed by 1 CV of MeOH. This removes non-basic impurities and neutral byproducts.

  • Validation Step: Verify by TLC that the initial DCM/MeOH wash fractions contain no product. The product is safely immobilized on the column.

  • Elution (Release): Elute the target amine by passing 2 CVs of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge.

  • Isolation: Collect the methanolic ammonia fractions and concentrate under reduced pressure to isolate the free base of your product.

Quantitative Data Summary

Table 1: Quantitative Comparison of Scavenger Resins for Amine Removal

Scavenger ResinTarget ImpurityTypical Loading (mmol/g)Equivalents RequiredReaction TimeCompatible Solvents
PS-Isocyanate 1° and unhindered 2° amines1.1 - 1.53 - 42 - 4 hoursDCM, THF, DMF
PS-Benzaldehyde Strictly 1° amines1.0 - 1.23 - 44 - 12 hoursDCM, THF, EtOH
SCX-2 (Propylsulfonic Acid) All basic amines & transition metals0.6 - 1.02 - 3 (by capacity)Flow-throughMeOH, DCM, MeCN
References
  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters - ACS Publications. URL:[Link][1]

  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society - ACS Publications. URL:[Link][2]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) Technical Overview. Biotage. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

Welcome to the Application Scientist Portal. This troubleshooting guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Portal. This troubleshooting guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride .

The synthesis of this terminal alkyne-bearing benzylamine presents two critical bottlenecks: controlling the thermodynamic stability of the propargyl ether during O-alkylation, and ensuring absolute chemoselectivity during the reductive amination of the aldehyde intermediate. This guide provides causality-driven solutions, self-validating protocols, and thermodynamic rationales to ensure high-fidelity yields.

Section 1: Thermodynamic & Kinetic Control in O-Alkylation (Step 1)

The first transformation requires the Williamson etherification of 3-hydroxybenzaldehyde with propargyl bromide. While mechanistically straightforward, the terminal alkyne is highly sensitive to base-catalyzed isomerization and thermal rearrangement.

O_Alkylation A 3-Hydroxybenzaldehyde + Propargyl Bromide B 3-(Prop-2-ynyloxy)benzaldehyde (Target Ether) A->B K2CO3, DMF 60°C, 4-6h C Allene Isomer (Side Product) B->C Excess Base >80°C D Claisen Rearrangement (Side Product) B->D Thermal >100°C

Thermodynamic vs. kinetic pathways in the O-alkylation of 3-hydroxybenzaldehyde.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Temperature 80–100 °C60 °C Prevents base-catalyzed alkyne-to-allene isomerization and thermal Claisen rearrangement.
Base NaOH / KOHK₂CO₃ (1.5 eq) Mild carbonate base prevents deprotonation of the alkyne terminal proton.
Solvent Water / EthanolAnhydrous DMF Enhances Sₙ2 kinetics via poor solvation of the phenoxide anion.
Troubleshooting FAQs

Q: Why am I observing multiple side products when heating the propargylation reaction to 80 °C? A: At elevated temperatures (>75 °C), the terminal alkyne is susceptible to base-catalyzed isomerization to an allene. Additionally, the resulting propargyl ether can undergo a thermal Claisen-type rearrangement to form a ring-alkylated phenol. To maintain kinetic control, strictly limit the internal reaction temperature to 60 °C and use a mild base like K₂CO₃.

Q: Can I use aqueous solvents to improve the solubility of the base? A: No. Using aqueous or protic solvents heavily solvates the phenoxide nucleophile through hydrogen bonding, drastically reducing its nucleophilicity. Anhydrous N,N-Dimethylformamide (DMF) leaves the phenoxide "naked" and highly reactive, allowing the Sₙ2 displacement to proceed efficiently at lower temperatures.

Self-Validating Protocol 1: O-Alkylation
  • Charge: To a flame-dried flask under N₂, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes until the solution darkens (indicating phenoxide formation).

  • Alkylation: Dropwise add propargyl bromide (80 wt% in toluene, 1.2 eq) over 15 minutes.

  • Heating: Heat the reaction to 60 °C for 4–6 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting phenol (R_f ~0.3) must be completely consumed, replaced by a single UV-active spot (R_f ~0.6). If starting material persists, do not increase temperature; add 0.1 eq propargyl bromide.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate, wash 3x with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Section 2: Chemoselectivity in Reductive Amination (Step 2)

Converting the aldehyde to the primary amine requires extreme chemoselectivity. The reducing agent must reduce the transient imine without touching the highly reactive terminal alkyne or causing dialkylation.

Reductive_Amination Aldehyde 3-(Prop-2-ynyloxy)benzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4OAc (10 eq) MeOH, RT, 4h PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine NaBH(OAc)3 Chemoselective Alkene Alkyne Reduction (Impurity) Imine->Alkene H2 / Pd-C Non-selective SecAmine Secondary Amine (Dialkylation) PrimaryAmine->SecAmine Reacts with unreacted aldehyde (Direct reduction risk)

Chemoselective reductive amination pathway highlighting dialkylation and over-reduction risks.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Method Direct (One-pot)Indirect (Stepwise) Pre-forming the imine prevents the product primary amine from competing with ammonia.
Reducing Agent H₂ / Pd-CNaBH(OAc)₃ Sterically hindered, mild hydride selectively reduces imines without reducing the alkyne.
Amine Source NH₃ (gas)NH₄OAc (10 eq) Acetate acts as a mild acid catalyst for imine formation while providing a stable ammonia source.
Troubleshooting FAQs

Q: I am getting a high percentage of secondary and tertiary amine byproducts. How can I favor the primary amine? A: Dialkylation occurs when the newly formed primary amine acts as a nucleophile and attacks unreacted aldehyde. To mitigate this, utilize a stepwise (indirect) reductive amination. Pre-form the imine using a large excess of Ammonium Acetate (10 eq) in Methanol at room temperature for 4 hours before adding the hydride source. This ensures no free aldehyde is available to react with your primary amine product.

Q: Can I use catalytic hydrogenation (H₂ / Pd-C) to reduce the imine? A: Absolutely not. Catalytic hydrogenation lacks chemoselectivity and will rapidly reduce the propargyl alkyne group to an alkene or alkane. You must use a mild, chemoselective hydride reagent. As established in the seminal methodology by Abdel-Magid et al. [1], Sodium Triacetoxyborohydride (NaBH(OAc)₃) provides excellent chemoselectivity for imines over aldehydes and will leave the alkyne completely intact.

Self-Validating Protocol 2: Reductive Amination
  • Imine Formation: Dissolve 3-(prop-2-ynyloxy)benzaldehyde (1.0 eq) in anhydrous Methanol (0.2 M). Add Ammonium Acetate (10.0 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, dilute in Acetonitrile, and run LC-MS. You should observe the mass of the imine intermediate[M+H]⁺ = 160.1. The aldehyde peak [M+H]⁺ = 161.1 should be <5%.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 20 minutes to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the methanol in vacuo. Partition the residue between Dichloromethane (DCM) and 1M NaOH (to free-base the amine). Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate to yield the free base.

Section 3: Hydrochloride Salt Crystallization (Step 3)

Troubleshooting FAQs

Q: My hydrochloride salt is precipitating as a hygroscopic gum instead of a crystalline solid. What went wrong? A: Gummy precipitates are caused by residual water or polar protic solvents (like methanol) trapped in the matrix. The free base must be extracted into a strictly anhydrous, non-polar solvent before salt formation.

Self-Validating Protocol 3: Salt Formation
  • Solvent Exchange: Dissolve the crude [3-(Prop-2-yn-1-yloxy)phenyl]methanamine free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) (0.1 M).

  • Drying: Add activated 3Å molecular sieves and let sit for 1 hour to ensure absolute dryness. Filter the solution.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add a stoichiometric amount of 2.0 M HCl in Diethyl Ether (1.05 eq). A white crystalline solid will immediately crash out.

  • Validation Checkpoint: Filter the crystals and wash with cold ether. Determine the melting point and run a ¹H-NMR in DMSO-d₆. The amine protons should shift significantly downfield (broad singlet, ~8.5 ppm, integrating to 3H for the -NH₃⁺ group), confirming complete salt formation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Reference Data & Comparative Studies

Validation

LC-MS Method Validation for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride Reaction Monitoring: A Comparative Guide

Executive Summary Monitoring the reaction kinetics of highly polar, functionalized building blocks requires robust and reproducible analytical methods. [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monitoring the reaction kinetics of highly polar, functionalized building blocks requires robust and reproducible analytical methods. [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1)[1] is a highly polar, alkyne-containing primary amine frequently utilized in click chemistry (CuAAC) and complex API synthesis.

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such polar amine salts, leading to void-volume elution, severe matrix effects, and poor quantification. As a Senior Application Scientist, I have structured this guide to objectively compare RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) . Furthermore, this guide provides a self-validating, step-by-step LC-MS/MS protocol strictly adhering to the ICH M10 Bioanalytical Method Validation Guidelines [2], which became formally effective across major regulatory bodies in January 2023[3].

Analyte Profiling & The Chromatographic Challenge

Why Standard RPLC Fails

In solution,[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride exists predominantly as a protonated primary amine ( R−NH3+​ ). This dense localized charge creates a strong hydration shell around the molecule. In standard RPLC (using C18 or C8 columns), retention relies on hydrophobic interactions. The hydrated polar amine cannot thermodynamically partition into the hydrophobic alkyl chains, resulting in repulsion and immediate elution in the void volume[4].

When an analyte elutes in the void volume, it co-elutes with unretained reaction salts, quenching agents, and matrix components. This causes massive ion suppression in the mass spectrometer's Electrospray Ionization (ESI) source, destroying method sensitivity and reproducibility.

The HILIC Advantage: Causality of Retention

HILIC overcomes this by utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[5]. The retention mechanism is orthogonal to RPLC and relies on two primary causal factors:

  • Aqueous Partitioning: Water from the mobile phase forms a semi-stagnant, water-enriched layer on the polar stationary phase. The highly polar amine partitions out of the bulk organic eluent and into this aqueous layer[4].

  • Cation-Exchange: The positively charged amine undergoes secondary electrostatic interactions with negatively charged residual silanols on the stationary phase support, drastically enhancing retention and peak shape[5].

Mechanism cluster_RPLC Reversed-Phase LC (RPLC) cluster_HILIC Hydrophilic Interaction LC (HILIC) RPLC_Col C18 Stationary Phase (Hydrophobic) Result1 Void Volume Elution (Poor Retention) RPLC_Col->Result1 No Partitioning Analyte1 Polar Amine (Hydrated) Analyte1->RPLC_Col Repulsion HILIC_Col Polar Stationary Phase (Aqueous Layer) Result2 Strong Retention & High MS Sensitivity HILIC_Col->Result2 Partitioning Analyte2 Polar Amine (Protonated) Analyte2->HILIC_Col Ion Exchange

Fig 1. Chromatographic retention mechanisms: RPLC vs. HILIC for polar amines.

Quantitative Performance Comparison

The high organic content of the HILIC mobile phase significantly lowers the surface tension of the eluent droplets. This leads to vastly improved droplet desolvation efficiency in the mass spectrometer, resulting in taller peaks and reduced background noise[6].

Table 1: Comparative LC-MS Performance Data for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

ParameterRPLC (C18 Column)HILIC (Amide Column)Analytical Implication
Retention Factor ( k′ ) < 0.54.2HILIC successfully moves the analyte out of the suppression zone.
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.1 (Symmetrical)HILIC secondary interactions prevent secondary silanol tailing seen in RPLC.
ESI-MS S/N Ratio 15:1 (at 10 ng/mL)180:1 (at 10 ng/mL)Enhanced desolvation in HILIC yields >10x sensitivity[6].
Matrix Effect (MF) 45% (Severe Suppression)98% (Negligible)HILIC resolves the analyte from polar reaction salts.
Operating Backpressure ~8,000 psi~3,500 psiLower viscosity of high-ACN mobile phases extends column lifetime[5].

Self-Validating ICH M10 Validation Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The batch is only accepted if the embedded System Suitability Tests (SST) and Quality Control (QC) samples pass predefined ICH M10 criteria[2].

Workflow A 1. Reaction Sampling B 2. Quenching (High Organic) A->B Dilution C 3. HILIC-MS/MS Analysis B->C Injection D 4. ICH M10 Validation C->D QC Checks E 5. Kinetic Data Output D->E Validated

Fig 2. Self-validating LC-MS/MS workflow for reaction monitoring.

Step 1: Sample Preparation & Quenching
  • Causality Note: In HILIC, injecting samples dissolved in 100% water disrupts the stationary phase's aqueous layer, causing severe peak splitting (the "solvent effect"). Samples must be diluted in highly organic solvents.

  • Extract 10 µL of the reaction mixture at designated kinetic time points.

  • Immediately quench by adding 990 µL of cold Acetonitrile ( 4∘C ) containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet precipitated proteins/salts.

  • Transfer the supernatant to an LC vial for injection.

Step 2: HILIC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Provides protons to ensure the amine remains fully ionized).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, ramp down to 60% B over 4 minutes.

    • Causality Note: Unlike RPLC, water is the strong eluting solvent in HILIC. Therefore, the gradient must run from high organic to low organic[5].

  • MS Detection: ESI Positive mode, Multiple Reaction Monitoring (MRM).

Step 3: ICH M10 Validation Execution & Acceptance Criteria

The method must be validated against the following ICH M10 parameters[2]:

  • System Suitability (SST): Inject a mid-level standard 6 consecutive times before the batch. The Relative Standard Deviation (RSD) of the peak area must be ≤5% .

  • Specificity & Selectivity: Analyze blank reaction matrix. Any interfering peak at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response[2].

  • Calibration Curve (Linearity): Prepare standards from 1 ng/mL to 1000 ng/mL. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% for the LLOQ).

  • Accuracy & Precision: Run QC samples at Low, Mid, and High concentrations in replicates of five.

    • Acceptance: Intra-batch and inter-batch precision (CV%) must be ≤15% . Accuracy must be within 85%−115% of nominal[2].

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus neat solvent.

    • Acceptance: The CV of the IS-normalized MF across 6 different matrix lots must be ≤15% [2].

Conclusion

For the reaction monitoring of highly polar, functionalized amines like [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, standard RPLC methods are fundamentally flawed due to thermodynamic repulsion and subsequent void-volume ion suppression. By shifting to a HILIC-MS/MS approach, scientists can leverage orthogonal partitioning and cation-exchange mechanisms to achieve superior retention, >10x higher MS sensitivity, and robust ICH M10 compliance.

References

  • NextSDS. "[3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride - Chemical Substance Information". NextSDS Database. URL: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". LabRulez LCMS / Agilent Applications. URL: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography". Chrom Tech Educational Resources. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Official Guidelines. URL:[Link]

  • LCGC International. "HILIC: The Pros and Cons". Chromatography Online. URL:[Link]

Sources

Comparative

Cytotoxicity and Performance Comparison:[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride vs. Standard Click Chemistry Reagents

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary In the landscape of bioorthogonal bioconjugation, selecting the optimal click chemistry handle requires a del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

In the landscape of bioorthogonal bioconjugation, selecting the optimal click chemistry handle requires a delicate balance between reaction kinetics, molecular footprint, and cytotoxicity. This guide provides an objective, data-driven comparison between [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride —a highly hydrophilic terminal alkyne—and standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents, specifically DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne).

While SPAAC reagents are celebrated for eliminating the need for cytotoxic copper catalysts[1], they introduce inherent structural toxicities driven by lipophilicity and off-target thiol reactivity[2]. Conversely, simple terminal alkynes are inherently non-toxic but require careful optimization of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) environment to mitigate oxidative stress[3][4].

Mechanistic Causality of Cytotoxicity

To design a successful live-cell labeling experiment or antibody-drug conjugate (ADC), one must understand the causality of cytotoxicity for each reagent class. Toxicity in click chemistry is not a monolithic event; it manifests through distinct biochemical pathways depending on the reagents used.

The Target Compound: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride

This compound features a primary amine (ideal for amide coupling) and a terminal propargyl ether. As a hydrochloride salt, it is exceptionally hydrophilic.

  • Inherent Toxicity: Near zero. Its high water solubility prevents it from partitioning into and perturbing the lipid bilayer.

  • Reaction Toxicity (CuAAC): Terminal alkynes require a Cu(I) catalyst[1]. If unoptimized, Cu(I) undergoes a Fenton-like reaction with molecular oxygen, generating Reactive Oxygen Species (ROS) such as superoxide and hydroxyl radicals[3][4]. This leads to lipid peroxidation and DNA damage.

  • Mitigation: The use of advanced water-soluble accelerating ligands, such as BTTAA or THPTA , tightly coordinates Cu(I). This prevents its oxidation by O₂, effectively neutralizing Cu-induced cytotoxicity while maintaining rapid click kinetics[3].

Standard SPAAC Alternatives: DBCO and BCN

SPAAC reagents alleviate the need for copper by utilizing ring strain to drive the cycloaddition[4]. However, this ring strain introduces new modes of cytotoxicity:

  • DBCO (Dibenzocyclooctyne): DBCO is highly lipophilic, leading to non-specific membrane accumulation. More critically, DBCO acts as an electrophile. Experimental kinetic analyses demonstrate that DBCO reacts rapidly with intracellular thiols like Glutathione (GSH), with a half-life of approximately 71 minutes[2]. This off-target reactivity depletes cellular GSH, indirectly inducing severe oxidative stress and apoptosis[5].

  • BCN (Bicyclo[6.1.0]nonyne): BCN offers a smaller molecular footprint and lower lipophilicity than DBCO[3]. It is significantly more stable against GSH (half-life ~6 hours)[2], making it less cytotoxic, though its reaction kinetics with aliphatic azides are slower than DBCO[5].

CytotoxicityMechanisms TargetAlkyne Terminal Alkyne [3-(Prop-2-yn-1-yloxy)...] CuCatalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) TargetAlkyne->CuCatalyst Requires for CuAAC ROS Reactive Oxygen Species (ROS Generation) CuCatalyst->ROS Fenton-like Reaction LipidPerox Lipid Peroxidation & DNA Damage ROS->LipidPerox CellDeath Cytotoxicity / Cell Death LipidPerox->CellDeath DBCO DBCO / BCN (SPAAC Reagents) GSH Intracellular Thiols (Glutathione) DBCO->GSH Off-target Reactivity GSHDepletion GSH Depletion & Off-Target Adducts GSH->GSHDepletion OxStress Oxidative Stress & Membrane Perturbation GSHDepletion->OxStress OxStress->CellDeath

Caption: Mechanistic pathways of cytotoxicity: CuAAC ROS generation vs. SPAAC thiol depletion.

Quantitative Data Presentation

The following table synthesizes the physicochemical and cytotoxic properties of the target terminal alkyne compared to standard SPAAC amines.

Parameter[3-(Prop-2-yn-1-yloxy)phenyl]methanamine HClDBCO-AmineBCN-Amine
Reaction Mechanism CuAAC (Requires Cu(I) + Ligand)SPAAC (Copper-free)SPAAC (Copper-free)
Inherent Probe Cytotoxicity Very Low (Hydrophilic, small size)High (Lipophilic, bulky)Moderate (Less lipophilic)
Off-Target Thiol Reactivity None (Highly stable in GSH)High (GSH t₁/₂ ≈ 71 min)Low (GSH t₁/₂ ≈ 6 hours)
Reaction Cytotoxicity Low (If optimized with BTTAA)Moderate (Due to GSH depletion)Low
Aqueous Solubility Excellent (Hydrochloride salt)Poor (Requires DMSO/DMF)Moderate
Reaction Kinetics (k) > 10² M⁻¹s⁻¹ (With Cu(I))~ 0.3 M⁻¹s⁻¹ ~ 0.15 M⁻¹s⁻¹

Experimental Protocols: Self-Validating Cytotoxicity Assay

To ensure scientific trustworthiness, cytotoxicity cannot be evaluated in a vacuum. The following protocol utilizes a self-validating system with built-in controls to isolate the source of toxicity (probe vs. catalyst vs. thiol depletion).

Step-by-Step Methodology: Live-Cell Viability Assessment (CellTiter-Glo)

Materials: HeLa cell line, CellTiter-Glo® Luminescent Cell Viability Assay, [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl, DBCO-amine, BCN-amine, CuSO₄, Sodium Ascorbate, BTTAA ligand, L-Glutathione (reduced).

Phase 1: Cell Seeding & Preparation

  • Seed HeLa cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Prepare CuAAC catalytic complex: Pre-mix CuSO₄ (50 µM) and BTTAA (250 µM) in aqueous buffer for 5 minutes, followed by the addition of Sodium Ascorbate (2.5 mM) to generate active Cu(I).

Phase 2: Reagent Treatment & Internal Controls Treat respective wells with the following conditions (n=4 replicates per condition) for 4 hours:

  • Condition A (Target Alkyne): 50 µM [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl + CuAAC catalytic complex.

  • Condition B (DBCO): 50 µM DBCO-amine.

  • Condition C (BCN): 50 µM BCN-amine.

  • Control 1 (Metal Toxicity): CuAAC catalytic complex only (No alkyne).

  • Control 2 (Probe Toxicity): 50 µM Target Alkyne only (No copper).

  • Control 3 (Thiol Depletion Validation): 50 µM DBCO-amine pre-incubated with 5 mM GSH for 1 hour prior to cell treatment. (If DBCO toxicity is GSH-mediated, this pre-quenching will rescue cell viability).

Phase 3: Wash & Viability Measurement

  • Carefully aspirate media to remove click reagents. Wash wells twice with 1X PBS to halt reactions.

  • Add 100 µL of fresh DMEM and 100 µL of CellTiter-Glo® reagent to each well.

  • Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Normalize data against untreated vehicle-control wells to calculate relative % viability.

ExpWorkflow Step1 1. Cell Culture Seed HeLa cells Step2 2. Treatment Add Reagents & Controls Step1->Step2 Step3 3. Wash Buffer Exchange Step2->Step3 Step4 4. Assay ATP Luminescence Step3->Step4 Step5 5. Analysis Normalize Viability Step4->Step5

Caption: Experimental workflow for self-validating live-cell cytotoxicity assessment.

Conclusion & Recommendations

The choice between[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride and SPAAC reagents hinges on the biological context:

  • Use [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl when your application demands a minimal structural footprint, high aqueous solubility, and absolute stability against intracellular thiols. By pairing this terminal alkyne with a high-affinity ligand like BTTAA, researchers can achieve ultra-fast CuAAC kinetics while suppressing Cu-induced ROS cytotoxicity to levels comparable to or better than SPAAC.

  • Use BCN for in vivo applications where copper delivery is entirely unfeasible, as it offers a superior stability profile compared to DBCO.

  • Avoid DBCO in long-term live-cell assays or formulations with high reducing-agent concentrations, as its propensity for GSH depletion introduces confounding cytotoxic artifacts.

References

  • Bio-Connect. "Click Chemistry reagents from Jena Bioscience." Bio-Connect.nl. Available at:[Link]

  • RSC Advances. "Signature of click chemistry in advanced techniques for cancer therapeutics." Royal Society of Chemistry. Available at: [Link]

  • NIH PMC. "Comparative Study of Click Handle Stability in Common Ligation Conditions." National Institutes of Health. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.